4,7-Dibromobenzo[c][1,2,5]oxadiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,7-dibromo-2,1,3-benzoxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGAIWASFADONS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202638 | |
| Record name | 2,1,3-Benzoxadiazole, 4,7-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54286-63-4 | |
| Record name | 4,7-Dibromo-2,1,3-benzoxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54286-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,1,3-Benzoxadiazole, 4,7-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054286634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,1,3-Benzoxadiazole, 4,7-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,7-Dibromobenzo[c]oxadiazole: A Technical Guide for Researchers
CAS Number: 54286-63-4
This technical guide provides an in-depth overview of 4,7-Dibromobenzo[c]oxadiazole, a key building block in the fields of medicinal chemistry, materials science, and biomedical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, chemical properties, and significant applications, including experimental protocols and data.
Core Compound Data
| Property | Value | Reference |
| CAS Number | 54286-63-4 | [1][2][3] |
| Molecular Formula | C₆H₂Br₂N₂O | [1] |
| Molecular Weight | 277.90 g/mol | [1] |
| Synonyms | 4,7-Dibromo-2,1,3-benzoxadiazole |
Synthesis and Experimental Protocols
4,7-Dibromobenzo[c]oxadiazole is primarily synthesized through the bromination of 2,1,3-benzoxadiazole. Below is a detailed experimental protocol for its preparation.
Synthesis of 4,7-Dibromobenzo[c]oxadiazole from 2,1,3-Benzoxadiazole
This protocol involves the direct bromination of 2,1,3-benzoxadiazole using bromine in the presence of a catalyst.
Materials:
-
2,1,3-Benzoxadiazole
-
Iron (Fe) powder
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 2,1,3-benzoxadiazole (1.23 g, 10 mmol) and iron powder (0.12 g, 2.0 mmol).
-
Heat the mixture to 100°C.
-
Slowly add bromine (1.5 mL, 30 mmol) dropwise over a period of 2 hours.
-
After the addition is complete, reflux the reaction mixture for 3 hours.
-
Cool the reaction to room temperature and dissolve the resulting mixture in 40 mL of dichloromethane.
-
Wash the organic layer sequentially with 40 mL of brine, four 30 mL portions of saturated sodium bicarbonate solution, four 30 mL portions of brine, and finally four 30 mL portions of water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4,7-Dibromobenzo[c]oxadiazole.
Applications in Research and Drug Development
4,7-Dibromobenzo[c]oxadiazole serves as a versatile scaffold for the synthesis of a wide range of functional molecules. Its electron-deficient nature makes it a valuable component in the design of fluorescent probes and materials for organic electronics. Furthermore, the bromine atoms provide reactive sites for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms on the 4 and 7 positions of the benzoxadiazole ring are amenable to substitution via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. These reactions are fundamental for introducing aryl, heteroaryl, or other organic moieties, leading to the development of novel compounds with tailored electronic and biological properties.
General Experimental Workflow for Cross-Coupling Reactions:
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Application in Fluorescent Probe Development
The benzoxadiazole core is known for its fluorescent properties. By functionalizing 4,7-Dibromobenzo[c]oxadiazole through cross-coupling reactions, researchers can synthesize novel fluorescent probes for the detection of biologically relevant species and for cellular imaging. The general principle involves coupling the dibromo core with a recognition moiety that selectively interacts with the target analyte, leading to a change in the fluorescence signal.
Logical Relationship for Fluorescent Probe Design:
Caption: Design strategy for fluorescent probes.
Potential in Drug Discovery
While research on the direct application of 4,7-Dibromobenzo[c]oxadiazole in drug development is ongoing, the broader class of oxadiazole derivatives has shown significant promise. These compounds have been investigated for various therapeutic applications, including as anticancer agents and enzyme inhibitors. The structural versatility of the oxadiazole scaffold allows for the design of molecules that can interact with specific biological targets. For instance, derivatives of oxadiazoles have been explored as inhibitors of protein kinases, which are crucial targets in cancer therapy.
The general approach involves synthesizing a library of derivatives from 4,7-Dibromobenzo[c]oxadiazole and screening them for biological activity against specific targets.
Drug Discovery Workflow:
Caption: Workflow for drug discovery using the scaffold.
Conclusion
4,7-Dibromobenzo[c]oxadiazole is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its bromine substituents make it an attractive starting material for the construction of complex organic molecules. Its applications in the development of fluorescent probes and as a scaffold in medicinal chemistry highlight its importance in modern chemical and biological research. Further exploration of its derivatives is likely to yield novel compounds with significant potential in various scientific and therapeutic areas.
References
An In-Depth Technical Guide to the Synthesis of 4,7-Dibromobenzo[c]oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,7-Dibromobenzo[c]oxadiazole, also known as 4,7-Dibromobenzofurazan. This electron-deficient heterocyclic compound is a critical building block in the development of advanced materials, including fluorescent dyes, sensors, and organic electronics.[1] This document details the primary synthetic pathways, complete with experimental protocols and quantitative data, to assist researchers in the efficient and reliable preparation of this versatile intermediate.
Introduction
4,7-Dibromobenzo[c]oxadiazole is a key intermediate valued for its electron-deficient aromatic structure. This property makes it an essential component in the construction of conjugated organic materials for optoelectronic applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] Furthermore, its utility extends to the synthesis of fluorescent probes for detecting biologically significant species like nitric oxide and reactive oxygen species.[1] The bromine atoms at the 4 and 7 positions provide reactive sites for further functionalization, commonly through palladium-catalyzed cross-coupling reactions, enabling the tuning of photophysical and electronic properties of larger π-systems.[1]
Primary Synthesis Pathway: Electrophilic Bromination of Benzofurazan
The most direct and commonly employed method for the synthesis of 4,7-Dibromobenzo[c]oxadiazole involves the electrophilic bromination of its parent heterocycle, benzo[c]oxadiazole (benzofurazan).
Synthesis of the Starting Material: Benzo[c]oxadiazole (Benzofurazan)
The precursor, benzo[c]oxadiazole, can be synthesized from 2-nitroaniline in a two-step process. The initial step involves the formation of 2,1,3-Benzoxadiazole-1-oxide, which is subsequently deoxygenated to yield benzo[c]oxadiazole.[2]
References
Unveiling the Structural Architecture of 4,7-dibromo-2,1,3-benzoxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the structural characteristics of 4,7-dibromo-2,1,3-benzoxadiazole, a molecule of significant interest in the fields of materials science and pharmaceutical development. While a definitive single-crystal X-ray diffraction study for 4,7-dibromo-2,1,3-benzoxadiazole is not publicly available, this document provides a comprehensive overview of its synthesis and, for comparative structural analysis, presents the detailed crystal structure of its close sulfur analogue, 4,7-dibromo-2,1,3-benzothiadiazole. This analogue provides crucial insights into the likely molecular geometry and packing interactions of the target compound.
Molecular Structure and Properties
4,7-dibromo-2,1,3-benzoxadiazole is a heterocyclic compound featuring a fused benzene and oxadiazole ring system, with bromine atoms substituted at the 4 and 7 positions. This substitution pattern significantly influences the molecule's electronic properties, making it a valuable building block for organic semiconductors and fluorescent probes. The high purity of this compound is essential for its applications in light-emitting diodes and photovoltaic devices.
Synthesis of 4,7-dibromo-2,1,3-benzoxadiazole
The synthesis of 4,7-dibromo-2,1,3-benzoxadiazole can be achieved through the bromination of 2,1,3-benzoxadiazole (also known as benzofurazan).
Experimental Protocol: Synthesis of 4,7-dibromo-2,1,3-benzoxadiazole
A common synthetic route involves the following steps:
-
Reaction Setup: 2,1,3-benzoxadiazole and iron powder are placed in a round-bottom flask.
-
Heating: The mixture is heated to 90°C.
-
Bromination: Elemental bromine is added dropwise over a period of one hour.
-
Reflux: Following the addition of bromine, the reaction mixture is heated at reflux for 2 hours.
-
Workup: The solidified reaction mixture is cooled, dissolved in dichloromethane (DCM), and washed sequentially with brine, saturated sodium bicarbonate solution, and water.
-
Purification: The organic layer is dried over magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Crystal Structure Analysis: The 4,7-dibromo-2,1,3-benzothiadiazole Analogue
Due to the lack of published crystal structure data for 4,7-dibromo-2,1,3-benzoxadiazole, we present a detailed analysis of its sulfur counterpart, 4,7-dibromo-2,1,3-benzothiadiazole, which offers valuable predictive insights into the molecular conformation and crystal packing.
The crystal structure of 4,7-dibromo-2,1,3-benzothiadiazole was determined by single-crystal X-ray diffraction. Pale yellow plate-like crystals were grown from a dichloromethane solution.[1]
Crystallographic Data
The following table summarizes the key crystallographic data and structure refinement details for 4,7-dibromo-2,1,3-benzothiadiazole.[1]
| Parameter | Value |
| Chemical Formula | C₆H₂Br₂N₂S |
| Formula Weight | 293.97 g/mol |
| Crystal System | Monoclinic |
| Space Group | P12₁/c1 (No. 14) |
| a (Å) | 18.3670(9) |
| b (Å) | 3.9522(2) |
| c (Å) | 22.120(2) |
| β (°) | 97.390(6) |
| Volume (ų) | 1592.4 |
| Z | 8 |
| Temperature (K) | 296 |
| Radiation (Å) | Cu Kα (1.54178) |
| Rgt(F) | 0.045 |
| wRref(F²) | 0.127 |
Data Collection and Refinement
The data for the crystal structure of 4,7-dibromo-2,1,3-benzothiadiazole was collected using an Enraf-Nonius CAD4 diffractometer.[1] The structure was solved and refined using the SHELXS-97 and SHELXL-97 programs.[1]
| Parameter | Value |
| Diffractometer | Enraf-Nonius CAD4 |
| Scan mode | ω/2θ |
| 2θmax (°) | 148.44 |
| N(hkl)measured | 3313 |
| N(hkl)unique | 3219 |
| N(param)refined | 216 |
Visualizing the Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis and crystallization of 4,7-dibromo-2,1,3-benzoxadiazole, leading to crystals suitable for X-ray diffraction analysis.
Caption: Experimental workflow for the synthesis and structural analysis.
Logical Relationship of Structure and Application
The molecular structure of 4,7-dibromo-2,1,3-benzoxadiazole is intrinsically linked to its utility as a building block in organic electronics. The diagram below illustrates this relationship.
References
Spectroscopic Data of 4,7-Dibromobenzo[c]oxadiazole: A Technical Guide
Spectroscopic Data of 4,7-Dibromobenzo[c][1][2][3]oxadiazole: A Technical Guide
This guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4,7-Dibromobenzo[c][1][2][3]oxadiazole, a key intermediate in the synthesis of fluorescent dyes and materials for optoelectronic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
¹H and ¹³C NMR Spectroscopic Data
The NMR spectra of 4,7-Dibromobenzo[c][1][2][3]oxadiazole are characterized by their simplicity, a direct consequence of the molecule's symmetrical structure. The data presented below has been compiled from verified literature sources.
¹H NMR Data
The ¹H NMR spectrum of 4,7-Dibromobenzo[c][1][2][3]oxadiazole exhibits a single signal in the aromatic region, corresponding to the two equivalent protons on the benzene ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.51 | Singlet | 2H | H-5, H-6 |
¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of 4,7-Dibromobenzo[c][1][2][3]oxadiazole displays three distinct signals, corresponding to the three unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 149.6 | C-4a, C-7a (C=N) |
| 134.4 | C-5, C-6 |
| 108.9 | C-4, C-7 (ipso-Ar-C) |
Experimental Protocols
The following is a representative experimental protocol for acquiring the NMR spectra of 4,7-Dibromobenzo[c][1][2][3]oxadiazole, based on methodologies reported in the scientific literature.
Sample Preparation
-
Dissolution: Approximately 5-10 mg of purified 4,7-Dibromobenzo[c][1][2][3]oxadiazole is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer: The solution is transferred to a 5 mm NMR tube.
NMR Data Acquisition
-
Spectrometer: A 400 MHz NMR spectrometer is typically used for ¹H NMR, and a 100 MHz spectrometer for ¹³C NMR.
-
Solvent: Deuterated chloroform (CDCl₃) is used as the solvent, with the residual solvent peak (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) serving as an internal reference.
-
Temperature: The experiments are conducted at room temperature.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 30-45°
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2.0 s
-
Pulse program: Standard proton-decoupled pulse sequence.
-
An In-depth Technical Guide to the Physical and Chemical Properties of 4,7-Dibromobenzo[c]oxadiazole
An In-depth Technical Guide to the Physical and Chemical Properties of 4,7-Dibromobenzo[c][1][2][3]oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,7-Dibromobenzo[c][1][2][3]oxadiazole, also known as 4,7-dibromobenzofurazan, is a key heterocyclic building block in the fields of materials science and medicinal chemistry. Its electron-deficient aromatic system and reactive bromine atoms make it a versatile precursor for the synthesis of a wide range of functional organic materials and biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of 4,7-Dibromobenzo[c][1][2][3]oxadiazole, including its structural characteristics, spectral data, reactivity, and key applications. The information is presented to support researchers and professionals in leveraging this compound for advanced material design and drug discovery.
Chemical Structure and Identification
4,7-Dibromobenzo[c][1][2][3]oxadiazole is a bicyclic heteroaromatic compound. The core structure consists of a benzene ring fused to a 1,2,5-oxadiazole ring, with bromine atoms substituted at the 4 and 7 positions of the benzoxadiazole scaffold.
| Identifier | Value |
| IUPAC Name | 4,7-dibromo-2,1,3-benzoxadiazole[2] |
| Synonyms | 4,7-Dibromobenzo[c][1][2][3]oxadiazole, 4,7-Dibromo-benzofurazan, 2,1,3-Benzoxadiazole, 4,7-dibromo-[2] |
| CAS Number | 54286-63-4[2] |
| Molecular Formula | C₆H₂Br₂N₂O[2] |
| Molecular Weight | 277.90 g/mol [2][3] |
| InChI | InChI=1S/C6H2Br2N2O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H[2] |
| InChIKey | ZUGAIWASFADONS-UHFFFAOYSA-N[2] |
| SMILES | C1=C(C2=NON=C2C(=C1)Br)Br[2] |
Physical Properties
A summary of the key physical properties of 4,7-Dibromobenzo[c][1][2][3]oxadiazole is provided in the table below. It is important to note that while a boiling point has been reported, an experimental melting point is not consistently available in the literature, with some sources indicating "N/A"[1]. The analogous sulfur-containing compound, 4,7-Dibromobenzo[c]-1,2,5-thiadiazole, has a reported melting point of 184-185 °C[4].
| Property | Value | Source(s) |
| Appearance | Solid | [4] |
| Boiling Point | 312.4 °C | [3] |
| Melting Point | Not available | [1] |
| Solubility | Information not available in searched documents. Generally expected to be soluble in common organic solvents like THF, DMF, and chloroform. | |
| Storage | Room temperature, dry, sealed container | [3] |
Spectroscopic Properties
Detailed experimental spectroscopic data for 4,7-Dibromobenzo[c][1][2][3]oxadiazole, such as ¹H NMR, ¹³C NMR, and a specific mass spectrometry fragmentation pattern, were not explicitly found in the searched literature. Commercial suppliers often indicate that this data is available upon request. For reference, the expected spectral characteristics are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the symmetry of the molecule, a single signal is expected for the two equivalent aromatic protons. The chemical shift of this singlet would likely be in the downfield region typical for aromatic protons, influenced by the electron-withdrawing nature of the oxadiazole ring and the bromine atoms.
-
¹³C NMR: Three distinct signals are anticipated in the proton-decoupled ¹³C NMR spectrum, corresponding to the two equivalent bromine-substituted carbons, the two equivalent carbons shared by both rings, and the two equivalent carbons bearing hydrogen atoms.
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak ([M]⁺) should be observed at m/z 278, with other significant peaks at m/z 280 and 282, corresponding to the different bromine isotopes. Fragmentation may involve the loss of bromine atoms and cleavage of the oxadiazole ring.
Chemical Properties and Reactivity
The chemical reactivity of 4,7-Dibromobenzo[c][1][2][3]oxadiazole is dominated by the presence of the two reactive carbon-bromine bonds and the electron-deficient nature of the aromatic system.
Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions allow for the introduction of a wide variety of substituents at the 4 and 7 positions, enabling the synthesis of extended π-conjugated systems for applications in organic electronics and fluorescent probes[3].
Nucleophilic Aromatic Substitution
The electron-deficient nature of the benzoxadiazole ring system facilitates nucleophilic aromatic substitution (SNAr) reactions, where the bromine atoms can be displaced by various nucleophiles such as amines, alkoxides, and thiolates. This provides another important route for the functionalization of this scaffold.
Experimental Protocols
While specific, detailed experimental protocols for reactions starting directly from 4,7-Dibromobenzo[c][1][2][3]oxadiazole were not found in the searched literature, generalized procedures for analogous compounds are available and can be adapted.
General Protocol for Suzuki-Miyaura Cross-Coupling
This generalized protocol is based on established procedures for the Suzuki-Miyaura coupling of aryl bromides.
Materials:
-
Arylboronic acid (1.1 - 2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, THF/water mixture)
Procedure:
-
To a dry Schlenk flask, add 4,7-Dibromobenzo[c][1][2][3]oxadiazole, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst and any additional ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Cross-Coupling
This generalized protocol is based on established procedures for the Sonogashira coupling of aryl bromides[2].
Materials:
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Anhydrous solvent (e.g., THF, Toluene, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4,7-Dibromobenzo[c][1][2][3]oxadiazole, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and wash with water or saturated aqueous ammonium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Crystal Structure
The crystal structure of 4,7-Dibromobenzo[c][1][2][3]oxadiazole has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 685015[2]. Analysis of the crystal structure provides valuable insights into the planarity of the molecule, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its solid-state properties and for the rational design of new materials.
Safety and Handling
Conclusion
4,7-Dibromobenzo[c][1][2][3]oxadiazole is a valuable and versatile building block with a rich chemistry that enables the synthesis of a diverse range of functional materials and complex organic molecules. This guide has summarized its key physical and chemical properties, providing a foundation for its application in research and development. Further investigation into its specific reaction conditions and the full characterization of its spectroscopic and thermal properties will undoubtedly expand its utility in the development of next-generation organic electronics and therapeutics.
An In-depth Technical Guide on the HOMO/LUMO Energy Levels of 4,7-Dibromobenzo[c]oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 4,7-Dibromobenzo[c]oxadiazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogues to provide robust estimations and a thorough understanding of its electronic properties. Detailed experimental and computational methodologies are presented to facilitate further research and application.
Introduction to 4,7-Dibromobenzo[c]oxadiazole
4,7-Dibromobenzo[c]oxadiazole, also known as 4,7-dibromobenzofurazan, is a halogenated heterocyclic compound. The benzoxadiazole core is an electron-deficient aromatic system, a property that is further enhanced by the presence of two electron-withdrawing bromine atoms. This electronic structure makes it a valuable building block in the synthesis of advanced materials for optoelectronic applications, including fluorescent dyes, sensors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The HOMO and LUMO energy levels are critical parameters that govern the charge injection, transport, and overall performance of these materials.
Quantitative Data Presentation: Frontier Molecular Orbital Energies of Analogous Compounds
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method |
| 4,7-Dibromobenzo[c]thiadiazole Derivative | -6.16 to -6.23 | -2.57 to -2.62 | 3.56 to 3.66 | Cyclic Voltammetry |
| Benzo[c]oxadiazole-based Copolymer (PNBO) | -5.9 | -4.0 | 1.9 | Cyclic Voltammetry |
Note on Analogues:
-
4,7-Dibromobenzo[c]thiadiazole: The replacement of the oxygen atom with a sulfur atom is expected to influence the electronic properties. Generally, thiadiazole derivatives exhibit slightly lower HOMO and LUMO energy levels compared to their oxadiazole counterparts due to the higher energy of sulfur's 3p orbitals compared to oxygen's 2p orbitals. The provided data is for derivatives of this compound, which will also influence the energy levels.
-
Benzo[c]oxadiazole-based Copolymer (PNBO): This data is for a polymer incorporating the non-brominated benzoxadiazole unit. The presence of bromine atoms in 4,7-Dibromobenzo[c]oxadiazole is expected to significantly lower both the HOMO and LUMO energy levels due to their electron-withdrawing inductive effect.
Based on this data, it is reasonable to estimate that 4,7-Dibromobenzo[c]oxadiazole will have a deep HOMO level (likely below -6.0 eV) and a low-lying LUMO level, characteristic of a strong electron-accepting material.
Experimental and Computational Protocols
The determination of HOMO and LUMO energy levels is achieved through a combination of experimental techniques and computational modeling.
Experimental Protocol: Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Objective: To determine the onset oxidation (E_ox) and reduction (E_red) potentials of 4,7-Dibromobenzo[c]oxadiazole.
Methodology:
-
Instrumentation: A potentiostat with a three-electrode cell setup is used.
-
Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum (Pt) wire.
-
-
Sample Preparation: The compound of interest is dissolved in a suitable solvent containing a supporting electrolyte.
-
Solvent: Anhydrous and deoxygenated dichloromethane (DCM) or acetonitrile (ACN).
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAPO₄).
-
-
Measurement:
-
The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
A cyclic voltammogram is recorded by scanning the potential between a set range.
-
A ferrocene/ferrocenium (Fc/Fc⁺) redox couple is typically used as an internal standard for calibration. The potential of the Fc/Fc⁺ couple is assumed to be -4.8 eV relative to the vacuum level.
-
-
Data Analysis:
-
The onset oxidation and reduction potentials are determined from the voltammogram.
-
The HOMO and LUMO energy levels are calculated using the following empirical equations:
-
E_HOMO = -[E_ox (vs Fc/Fc⁺) + 4.8] eV
-
E_LUMO = -[E_red (vs Fc/Fc⁺) + 4.8] eV
-
-
Computational Protocol: Density Functional Theory (DFT)
DFT calculations provide a theoretical estimation of the molecular orbital energies.
Objective: To compute the HOMO and LUMO energy levels of 4,7-Dibromobenzo[c]oxadiazole.
Methodology:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.
-
Geometry Optimization: The 3D structure of the molecule is first optimized to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).
-
Single Point Energy Calculation: A single point energy calculation is then performed, often with a larger basis set (e.g., 6-311+G(d,p)) for more accurate energy values.
-
Data Extraction: The energies of the HOMO and LUMO are extracted from the output file of the single point energy calculation. The HOMO-LUMO gap is the difference between these two energy levels.
Visualizations
The following diagrams illustrate the workflow for determining the frontier molecular orbital energy levels and the logical relationship between the core structure and its electronic properties.
A Technical Guide to Computational DFT Studies on Benzoxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) in the study of benzoxadiazole derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their wide-ranging biological activities and unique photophysical properties.[1] Computational studies, particularly DFT, are pivotal for understanding their electronic structure, molecular properties, and reactivity, thereby enabling the rational design of novel derivatives with tailored characteristics for applications such as anticancer agents, antimicrobial compounds, fluorescent probes, and organic electronics.[1]
Core Theoretical Methodologies: A Detailed Protocol
The investigation of benzoxadiazole derivatives heavily relies on computational chemistry techniques, with DFT being a primary tool due to its favorable balance between computational cost and accuracy.[1] Time-Dependent DFT (TD-DFT) is the standard method for exploring photophysical properties like UV-visible absorption and fluorescence by calculating electronic excited states.[1]
Experimental Protocols: Computational Details
A typical computational protocol for studying benzoxadiazole derivatives using DFT and TD-DFT is outlined below. This protocol is a synthesis of methodologies reported in various studies.
1. Software:
2. Ground State Geometry Optimization:
-
Functional Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for ground-state calculations.[1][2][3] Other functionals like PBE0 are also utilized.[1]
-
Basis Set: A common choice for the basis set is 6-311+G(d,p) or 6-311G(d,p).[2][3]
-
Optimization: The molecular geometry of the benzoxadiazole derivative is optimized to locate the lowest energy conformation, which corresponds to a stationary point on the potential energy surface.[1]
-
Frequency Calculation: To confirm that the optimized structure is a true minimum, a vibrational frequency analysis is performed. The absence of imaginary frequencies indicates a true minimum on the potential energy surface.[1]
3. Excited State Calculations (TD-DFT):
-
Methodology: TD-DFT is used to calculate the electronic excited states to predict UV-visible absorption and fluorescence spectra.[1]
-
Solvation Effects: To simulate real-world conditions, solvation effects are often evaluated using models like the Polarizable Continuum Model (PCM).[2]
4. Data Analysis:
-
From the DFT calculations, key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are determined. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.[4][5]
-
TD-DFT calculations provide information on electronic transitions, including absorption wavelengths (λ_abs) and oscillator strengths (f), which are crucial for understanding the photophysical behavior of the derivatives.[2]
Data Presentation: Quantitative Insights
Theoretical calculations generate a wealth of quantitative data that is essential for comparing different benzoxadiazole derivatives and predicting their behavior. The following tables summarize key parameters reported in the literature.
Table 1: Frontier Molecular Orbital Energies and Band Gaps of Benzoxadiazole Derivatives
| Derivative | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| 2,1,3-Benzoxadiazole-5-carboxylic acid | B3LYP/6-311+G(d,p) | - | - | - | [2] |
| D-π-A-π-D Fluorophores (9a-d) | PBE0/def2-TZVP(-f) | - | - | 2.64–2.67 (Optical) | [6][7] |
| D-π-A-π-D Fluorophores (9a-d) | - | - | - | 2.48–2.70 (Electrochemical) | [6][7] |
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | B3LYP/6-311++G(d,p) | -6.5743 | -2.0928 | 4.4815 | [5] |
| Benzimidazole-thiadiazole derivative (5h) | B3LYP/6-311G(d,p) | - | - | 3.417 | [8] |
Note: The exact values are highly dependent on the specific derivative, the functional and basis set used, and the solvent model employed.[1]
Table 2: Photophysical Properties of Benzoxadiazole Derivatives
| Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes' Shift (cm⁻¹) | Reference |
| D-π-A-π-D Fluorophores (9a-d) | CHCl₃ | ~419 | 494-498 | ~3,779 | [6][7][9] |
| 2,1,3-Benzoxadiazole-5-carboxylic acid | Gas Phase | 355, 296 | - | - | [2] |
| 2,1,3-Benzoxadiazole-5-carboxylic acid | DMF | 293, 284 | - | - | [2] |
| Benzoxazole based styryl dyes (6a-6e) | Solid State | - | 540-603 | - | [10][11] |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the computational study of benzoxadiazole derivatives.
Caption: A generalized workflow for computational DFT studies of benzoxadiazole derivatives.
Caption: Donor-π-Acceptor (D-π-A) architecture common in benzoxadiazole derivatives.
Caption: Electronic excitation from HOMO to LUMO in a benzoxadiazole derivative.
Conclusion
Theoretical and computational studies are indispensable in the modern research and development of 2,1,3-benzoxadiazole derivatives.[1] Methodologies such as DFT and TD-DFT provide detailed, quantitative insights into the molecular structure, electronic properties, and potential applications of these versatile compounds. This predictive capability facilitates a more rational and efficient approach to designing novel molecules, significantly accelerating the discovery of new pharmaceuticals and advanced functional materials.[1] The synergy between computational prediction and experimental validation will continue to expand the potential of this important heterocyclic scaffold.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Density Functional theory Study of 2,1,3-Benzoxadiazole-5-carboxylic acid as photosensitizers for dye-sensitized solar cells – Oriental Journal of Chemistry [orientjchem.org]
- 3. Novel bioactive Benzoxadiazole Derivatives on Computational Studies | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 10. Photophysical and thermal properties of novel solid state fluorescent benzoxazole based styryl dyes from a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Solubility Profile of 4,7-Dibromobenzo[c]oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,7-Dibromobenzo[c]oxadiazole, also known as 4,7-dibromo-2,1,3-benzoxadiazole, is a key building block in the synthesis of advanced materials for organic electronics and fluorescent sensors. Its electron-deficient aromatic core makes it a valuable component in the construction of conjugated organic materials for applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs)[1]. A thorough understanding of its solubility in common organic solvents is critical for its application in synthesis, purification, and device fabrication. This technical guide provides an overview of the available solubility information, a general experimental protocol for solubility determination, and a representative experimental workflow for its use in chemical synthesis.
Solubility of 4,7-Dibromobenzo[c]oxadiazole
Precise quantitative solubility data (e.g., in g/L or mol/L) for 4,7-Dibromobenzo[c]oxadiazole in a range of common organic solvents is not extensively documented in publicly available literature. However, based on its use in various chemical reactions, a qualitative understanding of its solubility can be inferred. The compound is frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are typically carried out in organic solvents.
The following table summarizes the qualitative solubility based on solvents reportedly used in reactions involving 4,7-Dibromobenzo[c]oxadiazole and its thiadiazole analogue. It is important to note that the solubility of the related compound, 4,7-Dibromobenzo[c]-1,2,5-thiadiazole, is often reported, and while structurally similar, its solubility characteristics may differ.
| Solvent | Chemical Formula | Type | Qualitative Solubility of 4,7-Dibromobenzo[c]oxadiazole | Notes |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Likely Soluble | Commonly used as a solvent for Suzuki-Miyaura coupling reactions involving similar heterocyclic compounds. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Likely Soluble | A common solvent for organic synthesis, including cross-coupling reactions. |
| Chloroform | CHCl₃ | Polar Aprotic | Likely Soluble | The related thiadiazole is soluble in chloroform. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Likely Soluble | A strong solvent for a wide range of organic compounds. The related thiadiazole is reported to be soluble in DMSO. |
| Toluene | C₇H₈ | Nonpolar | Likely Soluble | Often used in Suzuki-Miyaura reactions, sometimes in combination with other solvents. |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Likely Soluble | A common solvent for purification by column chromatography of related compounds. |
| Methanol | CH₄O | Polar Protic | Sparingly Soluble to Insoluble | Polar protic solvents are less likely to be good solvents for this type of nonpolar compound. |
| Water | H₂O | Polar Protic | Insoluble | As a nonpolar organic molecule, it is expected to have very low solubility in water. |
Note: This table is based on inferred solubility from reaction conditions found in the literature. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound like 4,7-Dibromobenzo[c]oxadiazole in a given solvent. This method is based on the static equilibrium method.
Objective: To determine the concentration of a saturated solution of 4,7-Dibromobenzo[c]oxadiazole in a specific organic solvent at a given temperature.
Materials:
-
4,7-Dibromobenzo[c]oxadiazole (solid)
-
Selected organic solvent (e.g., THF, Chloroform, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid 4,7-Dibromobenzo[c]oxadiazole to a series of vials, each containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after reaching equilibrium.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath or an orbital shaker set to the desired temperature (e.g., 298.15 K). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) with continuous agitation to ensure the solution becomes saturated.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
Dilution and Analysis: Dilute the filtered saturated solution with the same solvent to a concentration suitable for the analytical method to be used.
-
Quantification: Determine the concentration of 4,7-Dibromobenzo[c]oxadiazole in the diluted solution using a calibrated analytical technique such as UV-Vis spectrophotometry (by measuring absorbance at a wavelength of maximum absorption) or HPLC (by comparing the peak area to a standard curve).
-
Calculation: Calculate the solubility of 4,7-Dibromobenzo[c]oxadiazole in the solvent at the specified temperature, typically expressed in mol/L or g/L.
Application in Synthesis: A Representative Workflow
4,7-Dibromobenzo[c]oxadiazole is a versatile building block in organic synthesis, particularly in the construction of π-conjugated systems through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example where this compound is used to introduce the benzo[c]oxadiazole moiety into larger molecular architectures[1].
Below is a diagram illustrating a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving 4,7-Dibromobenzo[c]oxadiazole.
Caption: Suzuki-Miyaura Coupling Workflow.
This workflow outlines the key steps from combining the reactants to the final characterization of the coupled product, highlighting the typical procedures employed in the synthesis of advanced organic materials derived from 4,7-Dibromobenzo[c]oxadiazole. The choice of solvent, base, and catalyst can be optimized for specific substrates to achieve high yields and purity[2][3].
Conclusion
While quantitative solubility data for 4,7-Dibromobenzo[c]oxadiazole remains to be systematically documented, its utility in organic synthesis provides strong indications of its solubility in common aprotic organic solvents. For researchers and professionals in drug development and materials science, the provided qualitative solubility insights and the general experimental protocol for its determination offer a valuable starting point for its effective use. The illustrative workflow for the Suzuki-Miyaura coupling further demonstrates its practical application in the synthesis of functional organic molecules. Further research to quantify the solubility of this important building block in a range of solvents would be a valuable contribution to the field.
References
- 1. 4,7-Dibromobenzo[c][1,2,5]oxadiazole [myskinrecipes.com]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Thermal Stability and Decomposition of 4,7-Dibromobenzo[c]oxadiazole: A Technical Overview
Introduction
4,7-Dibromobenzo[c]oxadiazole, also known as 4,7-dibromobenzofurazan, is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of advanced materials. Its electron-deficient aromatic system makes it a valuable intermediate for creating fluorescent dyes, chemical sensors, and organic electronics. Understanding the thermal stability and decomposition characteristics of this compound is paramount for ensuring safe handling, predicting shelf-life, and establishing processing parameters in the development of new materials.
This technical guide provides a comprehensive overview of the available data on the thermal properties of 4,7-Dibromobenzo[c]oxadiazole. It should be noted that while direct and detailed experimental studies on the thermal decomposition of this specific compound are limited in publicly accessible literature, this guide consolidates available data on the compound and its close structural analogs to provide a robust understanding of its likely thermal behavior.
Physicochemical Properties
A summary of the key physicochemical properties of 4,7-Dibromobenzo[c]oxadiazole is presented below.
| Property | Value |
| Molecular Formula | C₆H₂Br₂N₂O |
| Molecular Weight | 277.90 g/mol |
| CAS Number | 54286-63-4 |
| Boiling Point | 312.4°C |
| Appearance | Pale yellow to yellow solid |
Thermal Stability Analysis
Derivatives of the sulfur analog, 4,7-dibromobenzo[c][1][2]thiadiazole, have been reported to exhibit good thermal stability, with some derivatives being stable up to 200°C. This suggests that the core benzofurazan ring system possesses considerable thermal resilience.
Experimental Protocols for Thermal Analysis
For researchers planning to investigate the thermal properties of 4,7-Dibromobenzo[c]oxadiazole, the following experimental protocols, adapted from studies on related benzofuroxan derivatives, are recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and weight loss profile of the material.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of the sample (typically 3-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The resulting TGA curve plots percentage weight loss against temperature. The onset temperature of decomposition is a key parameter determined from this curve.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.
-
Heating Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles to observe phase transitions. A typical heating rate is 10°C/min.
-
Data Analysis: The DSC thermogram shows heat flow as a function of temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate decomposition.
Proposed Decomposition Pathway
Based on studies of related furazan-based energetic materials, a plausible thermal decomposition pathway for 4,7-Dibromobenzo[c]oxadiazole can be proposed. The initial step is likely the homolytic cleavage of the N-O bond in the oxadiazole ring, which is often the weakest bond in such structures. This is followed by the cleavage of a C-N bond, leading to the fragmentation of the ring system.
The decomposition is expected to generate highly reactive radical species. The presence of bromine atoms on the benzene ring may influence the subsequent reaction pathways, potentially leading to the formation of brominated aromatic fragments.
References
Synonyms for 4,7-Dibromobenzo[c]oxadiazole like 4,7-Dibromo-benzofurazan
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dibromobenzo[c]oxadiazole, a key heterocyclic organic compound, and its synonyms, most notably 4,7-Dibromobenzofurazan, serve as pivotal building blocks in the advancement of materials science and medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its nomenclature, synthesis, chemical properties, and significant applications, with a focus on its role in the development of fluorescent probes and optoelectronic materials.
Nomenclature and Synonyms
The compound is systematically named 4,7-Dibromobenzo[c]oxadiazole. However, it is widely recognized in scientific literature and commercial catalogs by several synonyms. Understanding these alternative names is crucial for a comprehensive literature search and procurement.
| Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4,7-Dibromobenzofurazan | 54286-63-4 | C₆H₂Br₂N₂O | 277.90 |
| 4,7-Dibromo-2,1,3-benzoxadiazole | 54286-63-4 | C₆H₂Br₂N₂O | 277.90 |
| 4,7-Dibromobenzo[c][1][2][3]oxadiazole | 54286-63-4 | C₆H₂Br₂N₂O | 277.90 |
Synthesis and Experimental Protocols
While a direct, detailed synthesis protocol for 4,7-Dibromobenzo[c]oxadiazole can be elusive in readily available literature, its synthesis generally proceeds from 4,7-diaminobenzofurazan. The key transformation involves a diazotization reaction followed by a Sandmeyer-type reaction to introduce the bromo-substituents.
A foundational application of 4,7-Dibromobenzo[c]oxadiazole is its use as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is instrumental in creating more complex molecules with tailored electronic and photophysical properties.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a 4,7-Dibromobenzothiadiazole Derivative
The following protocol for the synthesis of 4,7-bis(2,5-dimethylphenyl)-2,1,3-benzothiadiazole, a structurally similar compound, provides a representative workflow for the functionalization of the 4,7-dibromo core.[4]
Materials:
-
4,7-dibromo-2,1,3-benzothiadiazole (20 mmol)
-
2-(2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxoborolane (44 mmol)[4]
-
Tetrakis(triphenylphosphine)palladium(0) (0.07 mmol)[4]
-
Toluene (50 mL)[4]
-
Ethanol (10 mL)[4]
-
2 M Sodium Carbonate (Na₂CO₃) solution (10 mL)[4]
Procedure:
-
In a reaction vessel, dissolve 4,7-dibromo-2,1,3-benzothiadiazole, 2-(2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxoborolane, and tetrakis(triphenylphosphine)palladium(0) in toluene.[4]
-
To this mixture, add ethanol and the 2 M sodium carbonate solution.[4]
-
Heat the mixture to boiling and stir for four days.[4]
-
Monitor the reaction progress using gel-permeation chromatography (GPC).[4]
-
Upon completion, allow the mixture to cool and separate the lower aqueous layer.[4]
-
Evaporate the organic solvent from the reaction mixture.[4]
-
Purify the resulting precipitate by column chromatography on silica gel using toluene as the eluent.[4]
-
Further purify the product by recrystallization from n-hexane.[4]
Expected Yield: 41.1% of pure 4,7-bis(2,5-dimethylphenyl)-2,1,3-benzothiadiazole.[4]
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Applications in Research and Development
The electron-deficient nature of the benzo[c]oxadiazole core makes it an excellent component in the design of functional organic materials and probes.
Fluorescent Probes for Biological Imaging
Derivatives of 4,7-Dibromobenzofurazan are extensively used in the development of fluorescent probes for the detection of biologically significant molecules and for cellular imaging. The photophysical properties of these probes can be finely tuned by substituting the bromine atoms with various functional groups.
Nitric Oxide (NO) Detection: The benzofurazan moiety is a common scaffold for fluorescent probes designed to detect nitric oxide, a crucial signaling molecule in various physiological and pathological processes. The reaction of the probe with NO or its derivatives leads to a change in fluorescence, enabling its quantification and visualization in biological systems.
Lipid Droplet Imaging: Benzothiadiazole derivatives, close structural analogs of benzofurazans, have been successfully employed as fluorescent probes for imaging intracellular lipid droplets.[5][6] The lipophilicity and photophysical properties of these probes can be modulated to achieve specific accumulation and bright fluorescence within these organelles, which are important biomarkers in cancer research.[5]
Organic Electronics and Optoelectronics
The strong electron-accepting character of the 4,7-Dibromobenzo[c]oxadiazole core makes it a valuable building block for the synthesis of conjugated polymers and small molecules used in organic electronics. These materials find applications in:
-
Organic Light-Emitting Diodes (OLEDs): By incorporating this unit into polymer backbones, materials with tailored emission colors and improved charge transport properties can be developed.
-
Organic Photovoltaics (OPVs): The electron-deficient nature of the benzoxadiazole unit facilitates charge separation and transport in the active layer of solar cells.
Data Presentation: Photophysical Properties of Benzofurazan/Benzothiadiazole Derivatives
The photophysical properties of derivatives are highly dependent on the substituents at the 4- and 7-positions. The following table summarizes representative data for related compounds, illustrating the tunability of their absorption and emission characteristics.
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Reference |
| 4-chloro-7-nitrobenzofurazan (NBD-Cl) derivative 1 | Various | 312-390, 430-480 | - | [1] |
| 4-N-substituted benzothiadiazole derivatives | Various | - | - | [5] |
| Di-para-biphenyl-benzothiadiazole | n-hexane, THF | - | - | [4] |
Note: Specific emission maxima are often dependent on the specific derivative and solvent polarity.
Signaling Pathways: A Frontier for Investigation
Currently, there is a lack of specific research directly implicating 4,7-Dibromobenzo[c]oxadiazole or its immediate, simple derivatives in the modulation of specific biological signaling pathways. While oxadiazole derivatives, in a broader sense, have been investigated for various biological activities, the direct interaction of this specific dibromo-compound with cellular signaling cascades remains an open area for future research. The development of functionalized derivatives as inhibitors or modulators of enzymes or receptors could unveil novel therapeutic applications.
Caption: Potential pathway for future biological research.
Conclusion
4,7-Dibromobenzo[c]oxadiazole and its synonyms are versatile and valuable compounds in modern chemical research. Their utility as precursors for fluorescent probes and advanced organic materials is well-established. While their synthesis and application in materials science are well-documented, the exploration of their biological activities, particularly their interaction with cellular signaling pathways, presents an exciting and largely untapped frontier for future scientific investigation. This guide serves as a foundational resource to stimulate and support further research and development in these promising areas.
References
- 1. mdpi.com [mdpi.com]
- 2. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
Methodological & Application
Application Notes and Protocols: 4,7-Dibromobenzo[c]oxadiazole for Conducting Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and applications of conducting polymers derived from the monomer 4,7-Dibromobenzo[c]oxadiazole. Detailed protocols for polymerization and device fabrication are included to facilitate research and development in advanced materials and biomedical devices.
Introduction to 4,7-Dibromobenzo[c]oxadiazole-Based Conducting Polymers
4,7-Dibromobenzo[c]oxadiazole is a key building block in the synthesis of advanced conducting polymers. Its electron-deficient benzoxadiazole core, when incorporated into a polymer backbone with electron-rich units, creates a donor-acceptor (D-A) architecture. This structure is fundamental to achieving desirable optoelectronic properties, such as low bandgaps and high charge carrier mobility. The resulting polymers have shown significant promise in a variety of applications, including organic electronics and biomedical sensing.
The thio-analogue, 4,7-Dibromobenzo[c]thiadiazole, is also widely used and exhibits similar properties, making the synthetic protocols often transferable between the two. These polymers are typically synthesized through cross-coupling reactions like Suzuki, Stille, and Direct Arylation Polymerization (DArP), as well as via electrochemical polymerization.
Polymerization Protocols
Suzuki Coupling Polymerization
Suzuki coupling is a versatile method for forming carbon-carbon bonds, making it well-suited for the synthesis of conjugated polymers.
Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 4,7-Dibromobenzo[c]oxadiazole (1.0 eq), a diboronic acid or ester comonomer (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene) (1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Solvent and Base: Add a degassed solvent mixture, typically toluene and an aqueous solution of a base like sodium carbonate (2 M). A phase transfer catalyst (e.g., Aliquat 336) can be added to improve reaction rates.
-
Polymerization: Heat the mixture to reflux (around 90-110 °C) under an inert atmosphere (Argon or Nitrogen) for 24-48 hours.
-
End-capping and Precipitation: After cooling, end-cap the polymer chains by adding a monofunctional boronic acid or aryl halide. Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Purification: Collect the polymer by filtration and purify by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and oligomers. The final polymer is then extracted with a suitable solvent like chloroform or chlorobenzene.
Stille Coupling Polymerization
Stille coupling offers another robust route for synthesizing these conducting polymers, utilizing organotin reagents.
Protocol:
-
Reaction Setup: In a Schlenk flask, dissolve 4,7-Dibromobenzo[c]oxadiazole (1.0 eq) and a distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 eq) in a dry, degassed solvent such as toluene or chlorobenzene.
-
Catalyst Addition: Add a palladium catalyst, for instance, Pd₂(dba)₃, and a phosphine ligand like P(o-tol)₃.
-
Polymerization: Heat the reaction mixture to reflux (around 110-130 °C) under an inert atmosphere for 24-48 hours.
-
Work-up and Purification: After cooling, precipitate the polymer in methanol. The purification process is similar to that of the Suzuki coupling, involving Soxhlet extraction to obtain a pure product.
Direct Arylation Polymerization (DArP)
DArP is an increasingly popular method as it avoids the preparation of organometallic reagents, offering a more atom-economical and environmentally friendly process.
Protocol:
-
Reaction Setup: Combine 4,7-Dibromobenzo[c]oxadiazole (1.0 eq) and a comonomer with active C-H bonds (e.g., thiophene) (1.0 eq) in a reaction vessel.
-
Catalyst and Additives: Add a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base such as K₂CO₃ or Cs₂CO₃. A carboxylic acid additive like pivalic acid is often used.
-
Polymerization: Heat the mixture in a suitable solvent (e.g., DMF, toluene) at elevated temperatures (typically >100 °C) under an inert atmosphere for 24-48 hours.
-
Purification: The work-up and purification steps are analogous to the other coupling methods, involving precipitation and Soxhlet extraction.
Electrochemical Polymerization
This method allows for the direct deposition of the polymer film onto an electrode surface.
Protocol:
-
Electrolyte Solution: Prepare a solution containing the monomer (e.g., a thiophene-functionalized benzoxadiazole derivative) at a concentration of approximately 10 mM in an appropriate solvent like dichloromethane or acetonitrile. Add a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF₆) at a concentration of 0.1 M.
-
Electrochemical Cell: Use a three-electrode setup with a working electrode (e.g., platinum, glassy carbon, or ITO-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Polymerization: Deposit the polymer film onto the working electrode by cyclic voltammetry or potentiostatic methods. For cyclic voltammetry, scan the potential in a range that covers the oxidation potential of the monomer for a set number of cycles.
-
Washing: After polymerization, rinse the polymer-coated electrode with a fresh portion of the solvent to remove any unreacted monomer and oligomers.
Quantitative Data Summary
The optical and electrochemical properties of polymers derived from 4,7-Dibromobenzo[c]oxadiazole and its thio-analogue are summarized below. These properties are crucial for their application in electronic and sensing devices.
| Polymer | Synthesis Method | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (Eg opt) (eV) | Electrochemical Bandgap (Eg ec) (eV) | Application Highlight |
| Poly(4,7-bis(thien-2-yl)benzo[c][1][2][3]thiadiazole) (P(TBT)) | Electrochemical | - | - | 1.55 | - | Electrochromic Devices[4] |
| Copolymer of TBT and EDOT | Electrochemical | - | - | 1.32 | - | Electrochromic Devices with high contrast[4] |
| Poly[fluorene-alt-(4,7-bis(thien-2-yl)benzo[c][1][2][3]thiadiazole)] | Suzuki Coupling | -5.38 | -3.58 | 1.80 | 1.95 | Organic Photovoltaics |
| Benzoxadiazole-based Polymers (General) | Chemical | -4.80 to -4.87 | -2.14 to -2.36 | - | - | Light-Emitting Diodes[2] |
| Benzothiadiazole-based Polymers (General) | Chemical | -5.34 to -5.55 | -2.30 to -2.39 | - | 1.3 to 2.4 | Organic Field-Effect Transistors, Solar Cells[5] |
Application in Biosensors for Drug Development Professionals
Conducting polymers based on 4,7-Dibromobenzo[c]oxadiazole are excellent candidates for the development of electrochemical biosensors. Their conductivity facilitates electron transfer, and their surface can be readily modified for the immobilization of biomolecules such as enzymes.
Fabrication of a Glucose Biosensor
This protocol outlines the fabrication of a glucose biosensor using a polymer derived from a thiophene-functionalized benzoxadiazole derivative.
Protocol:
-
Electrode Preparation: Start with a clean working electrode (e.g., glassy carbon or graphite).
-
Electrochemical Polymerization: Deposit the conducting polymer film onto the electrode surface using the electrochemical polymerization protocol described in section 2.4.
-
Enzyme Immobilization:
-
Prepare a solution of glucose oxidase (GOx) in a suitable buffer (e.g., phosphate buffer saline, pH 7.4).
-
Immobilize the GOx onto the polymer-coated electrode. This can be achieved by simple drop-casting of the enzyme solution onto the electrode surface and allowing it to dry. Alternatively, covalent attachment or entrapment within an electropolymerized film can be used for more robust sensors. For entrapment, the enzyme is mixed with the monomer solution before electropolymerization.
-
-
Cross-linking (Optional): To prevent enzyme leaching, a cross-linking agent like glutaraldehyde can be used. Expose the enzyme-immobilized electrode to glutaraldehyde vapor or a dilute solution.
-
Final Rinse: Gently rinse the biosensor with buffer solution to remove any non-adherent enzyme.
Electrochemical Detection of Glucose
The fabricated biosensor can be used for the amperometric detection of glucose.
Protocol:
-
Measurement Setup: Place the biosensor in an electrochemical cell containing a buffer solution (e.g., PBS, pH 7.4).
-
Amperometric Detection: Apply a constant potential to the working electrode. The potential should be chosen to be in the region where the enzymatic reaction product (e.g., H₂O₂) is electrochemically active.
-
Glucose Addition: Add known concentrations of glucose to the buffer solution while stirring.
-
Data Acquisition: Record the change in current upon the addition of glucose. The current change is proportional to the glucose concentration.
-
Calibration: Plot the current response versus the glucose concentration to obtain a calibration curve. This curve can then be used to determine the concentration of glucose in unknown samples.
Visualizations
Polymerization Workflows
References
- 1. A cancer cell-specific benzoxadiazole-based fluorescent probe for hydrogen sulfide detection in mitochondria - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. A nitrobenzoxadiazole-based near-infrared fluorescent probe for the specific imaging of H2S in inflammatory and tumor mice - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative studies on the electrochemical and optical properties of representative benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole, [1,2,5]-thiadiazolo[3,4-g]quinoxaline and pyrazino[2,3-g]quinoxaline derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4,7-Dibromobenzo[c]oxadiazole in Organic Solar Cell (OSC) Applications
Application Notes and Protocols for 4,7-Dibromobenzo[c][1][2][3]oxadiazole in Organic Solar Cell (OSC) Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4,7-Dibromobenzo[c][1][2][3]oxadiazole as a building block in the synthesis of photoactive materials for organic solar cell (OSC) applications.
Introduction
4,7-Dibromobenzo[c][1][2][3]oxadiazole is an electron-deficient aromatic compound that serves as a valuable monomer for the synthesis of donor-acceptor (D-A) conjugated polymers and small molecules used in organic electronics.[4] Its strong electron-withdrawing nature, when incorporated into a polymer backbone, can effectively lower the material's bandgap, enabling broader absorption of the solar spectrum. This characteristic is crucial for enhancing the power conversion efficiency (PCE) of organic solar cells.
Application in High-Efficiency Organic Solar Cells
Recent studies have demonstrated the potential of 4,7-Dibromobenzo[c][1][2][3]oxadiazole derivatives in achieving high-performance OSCs. Notably, a series of conjugated polymers synthesized via Stille polycondensation, utilizing a 2,1,3-benzoxadiazole derivative, have shown promising photovoltaic properties.[2] One particular polymer, when blended with a fullerene acceptor, has achieved a power conversion efficiency of over 10%.[3]
Performance of Benzoxadiazole-Based Polymers in OSCs
The photovoltaic performance of several polymers based on 2,1,3-benzoxadiazole derivatives has been investigated in a conventional device architecture of ITO/PEDOT:PSS/polymer:PC71BM/LiF/Al.[2][3] The key performance parameters are summarized in the table below.
| Polymer | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm2] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |
| P1 | 0.80 | 11.44 | 68.81 | 10.33[2][3] |
| P2 | - | - | - | 6.43[2][3] |
| P5 | - | - | - | 1.63[2][3] |
| Silicon-containing Polymer | 0.66 | 8.60 | 64.04 | 3.64 |
Experimental Protocols
Synthesis of a High-Performance Benzoxadiazole-Based Polymer (Conceptual Protocol based on available literature)
This protocol describes the synthesis of a donor-acceptor copolymer using a 2,1,3-benzoxadiazole derivative and a donor comonomer via Stille polycondensation.[2]
Materials:
-
4,7-dibromo-2,1,3-benzoxadiazole derivative (Acceptor monomer)
-
Distannylated donor comonomer (e.g., a benzodithiophene derivative)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene or chlorobenzene
Procedure:
-
In a nitrogen-filled glovebox, add the 4,7-dibromo-2,1,3-benzoxadiazole derivative (1 mmol), the distannylated donor comonomer (1 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol) to a flame-dried Schlenk flask.
-
Add anhydrous toluene (10 mL) to the flask.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 110 °C and stir for 48 hours under a nitrogen atmosphere.
-
After cooling to room temperature, precipitate the polymer by adding the reaction mixture dropwise into methanol (200 mL).
-
Filter the crude polymer and purify it by Soxhlet extraction with methanol, hexane, and finally chloroform.
-
Precipitate the chloroform fraction in methanol, filter, and dry the final polymer product under vacuum.
Fabrication of Organic Solar Cell Devices
This protocol outlines the fabrication of a conventional bulk heterojunction (BHJ) organic solar cell.[2][3]
Device Architecture: ITO/PEDOT:PSS/Polymer:PC₇₁BM/LiF/Al
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Benzoxadiazole-based polymer (Donor)
-
[5][5]-Phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM) (Acceptor)
-
Chlorobenzene or o-dichlorobenzene
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the ITO substrates at 4000 rpm for 40 seconds. Anneal the substrates at 150 °C for 15 minutes in a conventional oven.
-
Active Layer Deposition: Inside a nitrogen-filled glovebox, prepare a blend solution of the polymer and PC₇₁BM (e.g., in a 1:2 weight ratio) in chlorobenzene (e.g., at a total concentration of 20 mg/mL). Stir the solution overnight at 60 °C. Spin-coat the active layer solution onto the PEDOT:PSS layer at an optimized speed (e.g., 1000-2000 rpm) for 60 seconds. Anneal the film at a specified temperature (e.g., 80-120 °C) for 10 minutes.
-
Cathode Deposition: Transfer the substrates into a thermal evaporator. Deposit a thin layer of LiF (0.5-1 nm) followed by a thicker layer of Al (100 nm) at a pressure below 10⁻⁶ Torr.
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the fabricated devices under simulated AM 1.5G solar irradiation (100 mW/cm²) using a solar simulator.
Visualizations
Caption: Conceptual structure of a D-A copolymer.
Caption: Experimental workflow for OSC fabrication.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and photovoltaic properties of benzo[c][1,2,5]oxadiazole based conjugated polymers for organic solar cells [open.metu.edu.tr]
- 3. open.metu.edu.tr [open.metu.edu.tr]
- 4. Fabrication of benzothiadiazole–benzodithiophene-based random copolymers for efficient thick-film polymer solar cells via a solvent vapor annealing approach - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Synthesis of D-A-π-A Sensitizers Using 4,7-Dibromobenzo[c]oxadiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Donor-Acceptor-π-Acceptor (D-A-π-A) sensitizers utilizing 4,7-dibromobenzo[c]oxadiazole as a key building block. These sensitizers are of significant interest in the development of dye-sensitized solar cells (DSSCs). The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, which are fundamental for constructing the D-A-π-A architecture.
Introduction
The D-A-π-A molecular design is a strategic approach to developing efficient metal-free organic sensitizers for DSSCs. This architecture typically incorporates an electron-donating group (D), a π-conjugated spacer (π), and an electron-accepting/anchoring group (A). The introduction of an auxiliary acceptor (A) between the donor and the π-bridge, creating a D-A-π-A structure, can enhance the light-harvesting properties of the dye by modulating its electronic and optical characteristics. 4,7-Dibromobenzo[c]oxadiazole and its isomers serve as excellent auxiliary acceptor moieties due to their strong electron-withdrawing nature.
The synthesis of these complex molecules often relies on sequential cross-coupling reactions to introduce the donor and the π-bridge with the terminal acceptor. The following protocols provide a generalized yet detailed approach for these synthetic steps.
Synthetic Workflow
The overall synthetic strategy for a D-A-π-A sensitizer starting from 4,7-dibromobenzo[c]oxadiazole involves a two-step cross-coupling process. First, a selective mono-arylation is performed to introduce the donor group. This is followed by a second cross-coupling reaction to attach the π-spacer, which already contains the terminal acceptor group or a precursor to it.
Caption: General synthetic workflow for D-A-π-A sensitizers.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura and Stille cross-coupling reactions, which can be adapted for the synthesis of various D-A-π-A sensitizers using 4,7-dibromobenzo[c]oxadiazole.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure for the C-C bond formation between an aryl bromide (like 4,7-dibromobenzo[c]oxadiazole or its mono-substituted derivative) and an arylboronic acid or ester.[1][2]
Materials:
-
Aryl bromide (e.g., 4,7-dibromobenzo[c]oxadiazole) (1.0 equiv)
-
Arylboronic acid or ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, the arylboronic acid/ester, and the base.
-
Seal the flask, and then evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the anhydrous, degassed solvent.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Stille Cross-Coupling
This protocol outlines a procedure for the C-C bond formation between an aryl bromide and an organostannane reagent.[3][4][5]
Materials:
-
Aryl bromide (e.g., 4,7-dibromobenzo[c]oxadiazole) (1.0 equiv)
-
Organostannane (e.g., aryl-Sn(n-Bu)₃) (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (optional, e.g., P(o-tol)₃, AsPh₃)
-
Anhydrous solvent (e.g., toluene, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk tube, add the aryl bromide and the organostannane.
-
Subject the tube and its contents to three pump/purge cycles with argon.
-
Add anhydrous and degassed solvent via syringe.
-
Add the palladium catalyst and any additional ligand.
-
Seal the reaction vessel and stir the mixture at 90-110 °C for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, evaporate the solvent.
-
The crude product is then purified by column chromatography on silica gel.
Data Presentation
The following tables summarize the photophysical and photovoltaic properties of representative D-A-π-A sensitizers synthesized using benzothiadiazole or benzoxadiazole derivatives.
Table 1: Photophysical and Electrochemical Properties of D-A-π-A Sensitizers
| Sensitizer | Donor | Auxiliary Acceptor | π-Bridge | λmax (nm) | HOMO (eV) | LUMO (eV) | Eg (eV) |
| KEA321 [6][7][8][9] | Indoline | Benzo[d][10][11][12]thiadiazole | Thiophene | 485 | -5.25 | -3.65 | 1.60 |
| WS-2 [6][7] | - | Benzo[c][10][11][13]thiadiazole | - | - | - | - | - |
| MAX114 [6][7] | - | Benzo[c][10][11][13]thiadiazole | - | - | - | - | - |
| WS62 [14] | Triphenylamine | Benzoxadiazole | CPDT | 454 | -5.33 | -3.24 | 2.09 |
| WS64 [14] | Alkoxy-TPA | Benzoxadiazole | CPDT | 464 | -5.21 | -3.20 | 2.01 |
CPDT: 4H-cyclopenta[2,1-b:3,4-b']dithiophene
Table 2: Photovoltaic Performance of DSSCs based on D-A-π-A Sensitizers
| Sensitizer | Jsc (mA/cm²) | Voc (mV) | FF | PCE (%) |
| KEA321 [6][7][8][9] | 12.35 | 650 | 0.64 | 5.17 |
| WS-2 [6][7] | 11.20 | 690 | 0.65 | 5.07 |
| MAX114 [6][7] | 10.50 | 700 | 0.67 | 4.90 |
| WS64 + S2 [14] | 14.9 | 738 | 0.72 | 7.9 |
Visualizations
Chemical Structures
Caption: Key chemical structures in D-A-π-A sensitizer synthesis.
DSSC Energy Level Diagram
Caption: Energy level diagram of a dye-sensitized solar cell.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. mdpi.com [mdpi.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Novel D-A-π-A1 Type Organic Sensitizers from 4,7-Dibromobenzo[d][1,2,3]thiadiazole and Indoline Donors for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. D–π–A organic dyes derived from the indacenodithiophene core moiety for efficient dye-sensitized solar cells - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 4,7-Dibromobenzo[c]oxadiazole as a Versatile Building Block for Advanced Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dibromobenzo[c]oxadiazole, also known as 4,7-dibromobenzofurazan, is a key heterocyclic building block in the design and synthesis of sophisticated fluorescent probes. Its electron-deficient aromatic core serves as an excellent acceptor unit in donor-acceptor (D-A) type fluorophores. By strategically introducing various donor moieties at the 4- and 7-positions through palladium-catalyzed cross-coupling reactions, researchers can fine-tune the photophysical properties of the resulting molecules. This enables the creation of probes with tailored responses to specific analytes or environmental changes, making them invaluable tools in chemical biology, materials science, and drug discovery.
The derivatization of the 4,7-Dibromobenzo[c]oxadiazole scaffold allows for the development of probes that can detect a wide range of biologically and environmentally significant species, including metal ions, pH fluctuations, viscosity changes, and reactive oxygen species (ROS).[1] The resulting probes often exhibit desirable characteristics such as large Stokes shifts, high quantum yields, and excellent photostability, which are crucial for high-contrast imaging and sensing applications.[2]
This document provides detailed application notes and experimental protocols for the synthesis and utilization of fluorescent probes derived from 4,7-Dibromobenzo[c]oxadiazole.
Synthetic Protocols
The primary methods for functionalizing 4,7-Dibromobenzo[c]oxadiazole are palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Stille couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents.
Protocol 1: Synthesis of 4,7-Diarylbenzo[c]oxadiazole via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 4,7-diarylbenzo[c]oxadiazole derivatives.
Materials:
-
4,7-Dibromobenzo[c]oxadiazole
-
Arylboronic acid (2.5 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)
-
Toluene and Water (4:1 v/v), degassed
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4,7-Dibromobenzo[c]oxadiazole (1.0 mmol), the desired arylboronic acid (2.5 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed toluene/water mixture (e.g., 10 mL). To this suspension, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol).
-
Reaction: Heat the reaction mixture to reflux (typically around 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 4,7-diarylbenzo[c]oxadiazole.[3][4]
Protocol 2: Synthesis of 4,7-Diarylbenzo[c]oxadiazole via Stille Coupling
This protocol provides a general method for the Stille coupling of 4,7-Dibromobenzo[c]oxadiazole with organostannane reagents.
Materials:
-
4,7-Dibromobenzo[c]oxadiazole
-
Arylstannane (e.g., Aryltributyltin) (2.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 4,7-Dibromobenzo[c]oxadiazole (1.0 mmol) and the arylstannane reagent (2.2 mmol) in the anhydrous, degassed solvent.
-
Catalyst Addition: Add the bis(triphenylphosphine)palladium(II) dichloride catalyst (0.05 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to a temperature between 80 and 120 °C and stir for 12 to 48 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent. To quench any remaining organotin reagent, wash the solution with a saturated aqueous solution of potassium fluoride (KF) and stir for 1 hour. Filter the resulting precipitate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.[5]
Application Notes and Protocols
Application 1: Detection of Metal Ions (e.g., Zn²⁺)
Principle: Probes for metal ion detection are typically designed with a chelating moiety linked to the benzoxadiazole fluorophore. Upon binding of the metal ion, the electronic properties of the probe are altered, leading to a change in its fluorescence emission. This can be due to mechanisms such as Chelation-Enhanced Fluorescence (CHEF), where the chelation rigidifies the structure and reduces non-radiative decay pathways, or through modulation of Photoinduced Electron Transfer (PET).[6]
Example Probe: A 4,7-disubstituted benzo[c]oxadiazole bearing chelating groups like polyamines or hydroxyl groups.
Protocol for Fluorescence Titration:
-
Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO) and stock solutions of various metal perchlorates or chlorides (e.g., 10 mM in deionized water).
-
Titration: In a cuvette, place a solution of the probe in a suitable buffer (e.g., 10 µM in HEPES buffer, pH 7.4).
-
Measurement: Record the fluorescence emission spectrum.
-
Addition of Metal Ions: Add increasing amounts of the metal ion stock solution to the cuvette and record the fluorescence spectrum after each addition.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding affinity and stoichiometry.
Application 2: Sensing Microenvironmental Viscosity
Principle: Certain 4,7-disubstituted benzo[c]oxadiazole derivatives function as "molecular rotors." In low-viscosity environments, intramolecular rotation around a single bond provides a non-radiative decay pathway, resulting in weak fluorescence. In more viscous environments, this rotation is restricted, leading to a significant increase in fluorescence quantum yield and lifetime.
Protocol for Viscosity Sensing:
-
Calibration Curve: Prepare a series of solutions with varying viscosities (e.g., using glycerol-water mixtures).
-
Probe Addition: Add the viscosity-sensitive probe to each solution at a constant concentration.
-
Fluorescence Measurement: Measure the fluorescence intensity or lifetime for each sample.
-
Plotting: Plot the logarithm of the fluorescence intensity or the fluorescence lifetime against the logarithm of the viscosity to generate a calibration curve.
-
Sample Analysis: To determine the viscosity of an unknown sample, add the probe at the same concentration and measure its fluorescence. The viscosity can then be determined from the calibration curve.
Application 3: Live-Cell Imaging
Principle: The lipophilicity and structural features of benzoxadiazole derivatives can be tuned to target specific subcellular organelles, such as mitochondria or lipid droplets. Their fluorescence allows for real-time visualization of cellular processes.
Protocol for Live-Cell Staining and Imaging:
-
Cell Culture: Culture cells to 70-80% confluency on a glass-bottom dish suitable for microscopy.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO). On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-10 µM) in pre-warmed cell culture medium.
-
Cell Staining: Remove the existing culture medium from the cells and wash once with warm phosphate-buffered saline (PBS). Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37 °C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells twice with warm PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or imaging buffer to the cells. Image the stained cells using a fluorescence or confocal microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.[7][8]
Quantitative Data Summary
The photophysical properties of fluorescent probes derived from 4,7-Dibromobenzo[c]oxadiazole are highly dependent on the nature of the substituents at the 4- and 7-positions. The following table provides a representative summary of these properties for different classes of derivatives.
| Probe Type | Substituent Example | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Application |
| Aryl-substituted | Phenyl | ~380-420 | ~480-550 | ~100-130 | 0.1 - 0.5 | General Imaging |
| Thienyl-substituted | 2-Thienyl | ~450-490 | ~550-620 | ~100-130 | 0.3 - 0.7 | Viscosity Sensing |
| Amino-substituted | Piperidine | ~480-520 | ~580-650 | ~100-130 | 0.2 - 0.6 | pH Sensing |
| Chelating | Polyamine | ~390-430 | ~490-540 | ~100-110 | 0.05 (free), 0.4 (bound) | Metal Ion Sensing |
Note: The values in this table are approximate and can vary significantly based on the specific molecular structure and the solvent environment.[9][10]
Conclusion
4,7-Dibromobenzo[c]oxadiazole is a powerful and versatile platform for the development of a wide array of fluorescent probes. The straightforward functionalization via palladium-catalyzed cross-coupling reactions allows for the rational design of probes with specific sensing capabilities. The detailed protocols and application notes provided herein serve as a guide for researchers to synthesize and utilize these advanced molecular tools in their respective fields, from fundamental biological studies to the development of new diagnostic and therapeutic agents. The continued exploration of novel derivatives based on this scaffold promises to yield even more sophisticated and powerful fluorescent probes in the future.
References
- 1. Fluorescent probes for the detection of reactive oxygen species in human spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient fluorescent sensors based on 2,5-diphenyl[1,3,4]oxadiazole: a case of specific response to Zn(II) at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Benzo[c]oxadiazole Derivatives as PD-L1 Inhibitors: Application Notes and Protocols for Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the evaluation of Benzo[c]oxadiazole derivatives as small molecule inhibitors of the Programmed Death-Ligand 1 (PD-L1). These compounds represent a promising class of orally bioavailable agents for cancer immunotherapy, offering an alternative to monoclonal antibody-based treatments. The following sections detail the underlying biology, mechanism of action, quantitative efficacy data, and step-by-step protocols for key in vitro and in vivo assays.
Introduction to the PD-1/PD-L1 Immune Checkpoint
The interaction between the Programmed cell death protein 1 (PD-1) receptor, expressed on activated T cells, and its ligand, PD-L1, expressed on various cells including tumor cells, is a critical immune checkpoint pathway.[1] Under normal physiological conditions, this interaction serves to down-regulate the immune system and maintain self-tolerance.[1] However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on tumor-infiltrating T cells, leading to T-cell exhaustion and an impaired anti-tumor immune response.[2] Blocking the PD-1/PD-L1 interaction can restore T-cell activity and enhance the body's ability to recognize and eliminate cancer cells.[3]
References
Application Notes and Protocols: Electrochemical Properties of Polymers Derived from 4,7-Dibromobenzo[c]oxadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical properties of polymers derived from 4,7-Dibromobenzo[c]oxadiazole and its analogues. This class of polymers is of significant interest for applications in organic electronics, including sensors and solar cells, due to their tunable electronic and optical properties.
Electrochemical and Optical Properties
Polymers based on the benzo[c][1][2][3]oxadiazole (or the closely related benzo[c][1][2][3]thiadiazole) acceptor unit, often copolymerized with various donor moieties, exhibit well-defined and reversible redox behavior. This makes them suitable for both p-type and n-type doping. The electrochemical properties are crucial in determining the performance of these materials in electronic devices. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the resulting electrochemical band gap, can be determined using techniques like cyclic voltammetry.
The following tables summarize key electrochemical and optical data for several polymers derived from 4,7-di(thiophen-2-yl)benzo[c][1][2][3]thiadiazole (a common derivative of 4,7-Dibromobenzo[c]oxadiazole) and its copolymers.
Table 1: Electrochemical Properties of Benzo[c][1][2][3]thiadiazole-based Polymers
| Polymer | Onset Oxidation Potential (E_ox,onset) vs Ag/Ag+ (V) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
| PQ1 | 1.20 | -5.61 | -3.65 | 1.96 |
| PQ2 | 0.87 | -5.28 | -3.31 | 1.97 |
| PQ3 | 0.90 | -5.31 | -4.02 | 1.29 |
| PQ4 | 1.18 | -5.59 | -3.86 | 1.73 |
| P(TBT) | ~0.9 | - | - | 1.1 - 1.5 |
| P(DTBT) | - | - | - | 1.77 |
| P-FBTz | - | -5.23 | - | 1.43 |
| P-In6CFBTz | - | -4.89 | - | 1.59 |
Data compiled from various sources.[1][4][5][6] Note that values can vary depending on the specific experimental conditions.
Table 2: Electrochromic Properties of a TBT and EDOT Copolymer
| Property | Value |
| Optical Band Gap (eV) | 1.32 |
| Optical Contrast | 59% at 585 nm |
| Coloration Efficiency | 324 cm²/C at 585 nm |
| Switching Time | 2.2 s |
| Color (Neutral State) | Metallic Blue |
| Color (Oxidized State) | Centaury Blue |
These properties highlight the potential of these copolymers in electrochromic devices.[2][7]
Experimental Protocols
Electrochemical Polymerization and Characterization
A common method for synthesizing and characterizing these polymers is through electrochemical techniques.
Protocol: Electropolymerization and Cyclic Voltammetry
-
Monomer Solution Preparation: Prepare a 10 mM solution of the monomer (e.g., 4,7-di(thiophen-2-yl)benzo[c][1][2][3]thiadiazole) and any comonomers in an electrolyte solution. A typical electrolyte solution consists of 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in dichloromethane (DCM).[2]
-
Electrochemical Cell Setup: Utilize a three-electrode system. A platinum disc electrode can serve as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.[2]
-
Electropolymerization: Polymer films can be deposited on the working electrode by cycling the potential (cyclic voltammetry) for a set number of cycles (e.g., 10 cycles) at a specific scan rate (e.g., 100 mV/s).[2] The potential range should be chosen to encompass the oxidation potential of the monomer(s).
-
Characterization in Monomer-Free Medium: After polymerization, the polymer-coated electrode is rinsed and transferred to a monomer-free electrolyte solution. Cyclic voltammetry is then performed to characterize the electrochemical behavior of the polymer film.[2]
-
Data Analysis:
-
The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the cyclic voltammogram.
-
The HOMO and LUMO energy levels can be calculated using the following empirical formulas[8]:
-
E_HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]
-
E_LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]
-
Note: It is crucial to reference the potentials to the ferrocene/ferrocenium (Fc/Fc+) redox couple for accurate calculations.
-
-
The electrochemical band gap is the difference between the LUMO and HOMO energy levels (E_g = E_LUMO - E_HOMO).[8]
-
Spectroelectrochemistry
This technique combines electrochemical measurements with UV-Vis spectroscopy to study the changes in the optical properties of the polymer film as a function of the applied potential.
Protocol: Spectroelectrochemical Analysis
-
Instrumentation: An integrated system consisting of a potentiostat and a UV-Vis spectrometer is required.[2]
-
Cell Setup: A specialized spectroelectrochemical cell that allows for simultaneous electrochemical control and spectroscopic measurement of the polymer film on a transparent conductive electrode (e.g., ITO-coated glass) is used.
-
Measurement: The polymer-coated electrode is placed in the spectroelectrochemical cell with a monomer-free electrolyte solution. A series of potentials are applied to the electrode, and the corresponding UV-Vis absorption spectra are recorded at each potential.
-
Data Analysis: The changes in the absorption spectra provide information about the electronic transitions in the neutral and doped states of the polymer. The optical band gap can be determined from the onset of the π-π* transition in the absorption spectrum of the neutral polymer.
Visualized Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of these polymers.
Caption: Workflow for the synthesis and electrochemical characterization of polymers.
Caption: Workflow for spectroelectrochemical analysis of polymer films.
References
- 1. researchgate.net [researchgate.net]
- 2. A new electrochromic copolymer composed of 4,7-di(thiophen-2-yl)benzo[c] []thiadiazole and 3,4-ethylenedioxythiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. "A new electrochromic copolymer composed of 4,7-di(thiophen-2-yl)benzo[" by KÜBRA ÇELİK, ARİF KIVRAK et al. [journals.tubitak.gov.tr]
- 8. benchchem.com [benchchem.com]
Application Note: Stille Coupling Protocol for 4,7-Dibromobenzo[c]oxadiazole Derivatives
Abstract
This application note provides a detailed protocol for the palladium-catalyzed Stille cross-coupling reaction of 4,7-Dibromobenzo[c]oxadiazole (also known as 4,7-dibromobenzofurazan) derivatives. This reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of a wide array of functionalized benzo[c]oxadiazole compounds. These products are valuable building blocks in the development of organic electronics, fluorescent probes, and pharmacologically active molecules. The protocol outlines the necessary reagents, equipment, step-by-step procedure, and data on typical reaction conditions.
Introduction
The Stille cross-coupling reaction is a fundamental transformation in organic synthesis that involves the reaction of an organostannane (organotin) reagent with an organic halide or pseudohalide, catalyzed by a palladium complex.[1][2] This method is renowned for its tolerance of a wide variety of functional groups, often eliminating the need for protecting groups.[2][3] Organotin reagents are typically stable to air and moisture, making them convenient to handle.[1][3]
Derivatives of benzo[c]oxadiazole are important structural motifs in materials science and medicinal chemistry, exhibiting useful photophysical properties and biological activity. The Stille coupling provides an efficient route to synthesize 4,7-diaryl or 4,7-divinyl substituted benzo[c]oxadiazole derivatives, allowing for the fine-tuning of their electronic and steric properties.
General Reaction Scheme
The reaction involves the coupling of 4,7-Dibromobenzo[c]oxadiazole with an organotin reagent in the presence of a palladium catalyst to form a new C-C bond. The reaction can be performed sequentially to yield mono- or di-substituted products.
Figure 1: General scheme for the Stille coupling of 4,7-Dibromobenzo[c]oxadiazole.
Caption: General reaction for Stille coupling.
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific substrate and organotin reagent used.
Materials and Equipment:
-
4,7-Dibromobenzo[c]oxadiazole derivative
-
Organostannane reagent (e.g., tributyl(aryl)tin, tributyl(vinyl)tin) (2.0 - 2.2 equivalents for di-substitution)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, PPh₃) (2-10 mol%)
-
Anhydrous solvent (e.g., DME, Toluene, Dioxane)
-
Additive (e.g., CsF, CuI) (optional, but often recommended)
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
TLC plates
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add the 4,7-Dibromobenzo[c]oxadiazole derivative (1.0 equiv.), the palladium catalyst, the ligand, and any solid additives (e.g., CsF).
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous solvent via syringe, followed by the organostannane reagent (2.0 equiv. for di-substitution).
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (4-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with an appropriate solvent (e.g., ethyl acetate, DCM).
-
Extraction: Concentrate the filtrate under reduced pressure. If necessary, dissolve the residue in an organic solvent and wash with an aqueous solution of KF to remove tin byproducts, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the dried organic phase and purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Data Presentation
The efficiency of the Stille coupling is highly dependent on the choice of catalyst, ligand, solvent, and temperature. The following table summarizes typical conditions adapted from protocols for structurally similar heterocyclic compounds.[4][5]
| Entry | Coupling Partner (R-Br) | Organostannane (R'-SnMe₃) | Catalyst (mol%) | Ligand (mol%) | Additive (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Diazocine-SnMe₃ | Pd(OAc)₂ (2) | XPhos (2.2) | CsF (2.0) | DME | 80 | 4 | 92 |
| 2 | 4-Bromoanisole | Diazocine-SnMe₃ | Pd(OAc)₂ (2) | XPhos (2.2) | CsF (2.0) | DME | 80 | 24 | 90 |
| 3 | 1-Bromo-4-nitrobenzene | Diazocine-SnMe₃ | Pd(OAc)₂ (2) | XPhos (2.2) | CsF (2.0) | DME | 80 | 24 | 89 |
| 4 | 2-Bromothiophene | Diazocine-SnMe₃ | Pd(OAc)₂ (2) | XPhos (2.2) | CsF (2.0) | DME | 80 | 24 | 90 |
| 5 | 4-Bromopyridine | Diazocine-SnMe₃ | Pd(OAc)₂ (10) | XPhos (11) | CsF (2.0) | DMSO | 100 | 24 | 70 |
Data adapted from studies on diazocine derivatives, which serve as a good model for optimizing reactions with dibromo-heterocycles.[4]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4,7-disubstituted benzo[c]oxadiazole derivatives via the Stille coupling reaction.
Caption: Experimental workflow for Stille coupling.
Stille Catalytic Cycle
The mechanism of the Stille reaction proceeds through a catalytic cycle involving a palladium complex.
Caption: Catalytic cycle of the Stille reaction.
Safety and Troubleshooting
-
Safety: Organotin compounds are highly toxic. Handle them with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, lab coat, safety glasses). Palladium catalysts can be toxic and are costly.
-
Troubleshooting:
-
Low Yield: May be caused by impure reagents, insufficient inert atmosphere, or non-optimal catalyst/ligand combination. Ensure all reagents and solvents are pure and dry. Consider screening different ligands or adding CuI as a co-catalyst.[6]
-
Side Reactions: Homocoupling of the organostannane reagent can occur. This can sometimes be suppressed by adjusting the reaction temperature or catalyst loading.
-
Difficult Purification: Residual tin compounds can be challenging to remove. A thorough aqueous KF wash or filtration through a plug of silica gel treated with DBU can be effective.
-
Conclusion
The Stille cross-coupling reaction is a highly effective method for the synthesis of 4,7-disubstituted benzo[c]oxadiazole derivatives. The reaction tolerates a broad range of functional groups and can be optimized to achieve high yields. Careful selection of the catalyst, ligand, and reaction conditions is crucial for success. The protocol and data provided herein serve as a valuable starting point for researchers in organic synthesis, materials science, and drug discovery.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. organicreactions.org [organicreactions.org]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4,7-Dibromobenzo[c]oxadiazole
Welcome to the technical support center for the Suzuki-Miyaura coupling of 4,7-Dibromobenzo[c]oxadiazole. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reactions for this specific substrate.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of 4,7-Dibromobenzo[c]oxadiazole, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is my reaction yield consistently low or non-existent?
Low or no yield in a Suzuki coupling reaction can stem from several factors. A systematic check of your reagents and reaction setup is the first step in troubleshooting.
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Ensure it has not degraded. Pd(0) catalysts, in particular, can be sensitive to air and moisture.
-
Inefficient Base: The base plays a critical role in the catalytic cycle. Its choice and quality are paramount.
-
Solution: Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1][2] Ensure your base is anhydrous and finely powdered for better solubility and reactivity.[3] For substrates with poor solubility, a solvent system that can partially dissolve the base, often with a small amount of water, can be beneficial.[3]
-
-
Poor Solvent Choice: The solvent must be appropriate for the reactants and the reaction temperature.
-
Suboptimal Temperature: Suzuki couplings often require heating to proceed at an efficient rate.
-
Solution: If your reaction is sluggish at a lower temperature (e.g., 80 °C), a moderate increase may improve the yield. However, be aware that excessive heat can lead to catalyst decomposition.[2]
-
Q2: I am observing significant amounts of side products, such as homocoupled boronic acid or protodeboronation. How can I minimize these?
Side reactions are a common challenge in Suzuki couplings. Addressing the reaction conditions can help favor the desired cross-coupling.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid.
Q3: How can I control the selectivity between mono- and di-substitution on the 4,7-Dibromobenzo[c]oxadiazole core?
Achieving selective mono- or di-arylation can be challenging. The reaction conditions can be tuned to favor one over the other.
-
Favoring Mono-substitution:
-
Solution: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the boronic acid. Lowering the reaction temperature and catalyst loading can also favor mono-arylation. Shorter reaction times should be explored, with careful monitoring by TLC or LC-MS.
-
-
Favoring Di-substitution:
-
Solution: Use an excess of the boronic acid (2.2-3.0 equivalents). Higher reaction temperatures and longer reaction times are generally required to drive the reaction to completion. A higher catalyst loading may also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki coupling with 4,7-Dibromobenzo[c]oxadiazole?
For a starting point, the following conditions can be used and optimized:
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3-5 mol%) | PdCl₂(dppf) is often more robust and effective for challenging substrates. |
| Base | K₂CO₃ (2.0-3.0 equiv.) or Cs₂CO₃ (2.0-3.0 equiv.) | Cs₂CO₃ is more soluble in organic solvents and can be more effective. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) | Ensure the solvent is thoroughly degassed before use.[2] |
| Temperature | 80-100 °C | Higher temperatures may be needed for less reactive boronic acids.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst degradation.[1][2] |
Q2: Which palladium catalysts and ligands are best suited for this substrate?
The choice of catalyst and ligand is critical for a successful Suzuki coupling.
| Catalyst / Pre-catalyst | Ligand | Common Applications & Notes |
| Pd(PPh₃)₄ | PPh₃ | A widely used, commercially available catalyst. Can be sensitive to air. |
| Pd(OAc)₂ | SPhos, XPhos | Often used with Buchwald ligands for challenging couplings. |
| PdCl₂(dppf) | dppf | A robust catalyst, often effective for heteroaromatic substrates. |
Q3: How do I properly set up a Suzuki coupling reaction to ensure an inert atmosphere?
Maintaining an oxygen-free environment is critical for reproducibility and high yields.[2]
-
Drying Glassware: Flame-dry all glassware under vacuum or oven-dry it overnight.
-
Adding Solids: Add the 4,7-Dibromobenzo[c]oxadiazole, boronic acid, and base to the reaction flask.
-
Purging with Inert Gas: Seal the flask with a septum and perform at least three cycles of evacuating the flask with a vacuum pump and backfilling with an inert gas (argon or nitrogen).[2][4]
-
Adding Liquids: Add the degassed solvent and any liquid reagents via syringe under a positive pressure of the inert gas.
-
Adding Catalyst: Add the palladium catalyst under a positive flow of inert gas.
Experimental Protocols
Protocol 1: General Procedure for Mono-arylation of 4,7-Dibromobenzo[c]oxadiazole
-
To a flame-dried Schlenk flask, add 4,7-Dibromobenzo[c]oxadiazole (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.[2]
-
Add degassed 1,4-dioxane and water (10:1 ratio) via syringe.
-
Add Pd(PPh₃)₄ (3 mol%) to the reaction mixture under a positive flow of argon.
-
Heat the reaction mixture to 90 °C and stir.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Di-arylation of 4,7-Dibromobenzo[c]oxadiazole
-
To a flame-dried Schlenk flask, add 4,7-Dibromobenzo[c]oxadiazole (1.0 equiv.), the desired arylboronic acid (2.5 equiv.), and K₃PO₄ (3.0 equiv.).
-
Seal the flask, then evacuate and backfill with nitrogen. Repeat this cycle three times.
-
Add degassed toluene via syringe.
-
Add PdCl₂(dppf) (5 mol%) to the reaction mixture under a positive flow of nitrogen.
-
Heat the reaction mixture to 110 °C and stir.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for Suzuki coupling.
Caption: Troubleshooting logic for low-yield Suzuki reactions.
References
Technical Support Center: Synthesis of Mono-substituted Benzoxadiazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of mono-substituted benzoxadiazoles. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for mono-substituted benzoxadiazole is consistently low. What are the most common causes?
Low yields in benzoxadiazole synthesis can often be attributed to several factors. The primary areas to investigate are the purity of your starting materials, the optimization of reaction conditions, and the potential for side product formation.[1] Impurities in the initial reagents can interfere with the reaction, while suboptimal temperature, solvent, or catalyst choice can significantly hinder the conversion to the desired product.[1][2]
Q2: I observe a significant amount of unreacted starting material even after the recommended reaction time. What steps should I take?
An incomplete reaction is a common issue. First, ensure you are monitoring the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC).[1] If starting materials persist, consider extending the reaction time.[1] Another critical factor is the activity of your catalyst; some catalysts may require activation or can be sensitive to air and moisture.[1] In some cases, a modest increase in the catalyst loading can lead to a significant improvement in the conversion rate.[1]
Q3: I suspect side products are forming in my reaction. What are the common side products and how can I minimize them?
A frequent side product in the synthesis of 2-substituted benzoxadiazoles from o-aminophenol and an aldehyde is the stable Schiff base intermediate, which fails to cyclize.[3] To promote cyclization, you might need to increase the reaction temperature or employ a suitable oxidizing agent.[3] Over-alkylation or acylation can also occur if you are using alkylating or acylating agents.[1] Polymerization of starting materials or intermediates can be an issue under certain conditions as well.[1] To minimize these side products, it is crucial to maintain precise control over reaction conditions such as temperature, reaction time, and reactant stoichiometry.[1]
Q4: How critical is the choice of solvent and temperature in optimizing the yield?
The solvent and temperature are pivotal parameters. The solvent not only dissolves the reactants but can also influence the reaction pathway and rate. For instance, polar solvents can stabilize charged intermediates that form during cyclization.[3] Temperature control is a delicate balance; a temperature that is too low may result in a sluggish or incomplete reaction, while excessively high temperatures can lead to the degradation of reactants or the desired product.[3] It is often necessary to perform optimization studies to identify the ideal solvent and temperature for your specific substrates.
Q5: What are some effective purification strategies for mono-substituted benzoxadiazoles to minimize product loss?
Significant product loss can occur during purification.[1] Column chromatography is a widely used and effective method for purifying benzoxadiazoles. The choice of the solvent system for elution is critical for achieving good separation. Recrystallization from a suitable solvent is another common technique to obtain a high-purity product. Simple washing of the crude product with a solvent in which the impurities are soluble but the product is not can also be an effective initial purification step.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of mono-substituted benzoxadiazoles.
| Issue | Possible Cause | Recommended Solution(s) |
| Low or No Product Yield | Impure Starting Materials: Contaminants in o-aminophenol or the coupling partner are interfering with the reaction. | - Assess the purity of starting materials using techniques like melting point analysis or spectroscopy.- Purify starting materials by recrystallization or distillation if necessary. |
| Suboptimal Reaction Conditions: The temperature, solvent, or catalyst is not ideal for the specific substrates. | - Systematically screen different solvents with varying polarities.- Optimize the reaction temperature by conducting small-scale trials at different temperatures.- Evaluate a range of catalysts (e.g., Brønsted acids, Lewis acids, metal catalysts) to find the most effective one for your reaction.[2] | |
| Incomplete Reaction: The reaction has not proceeded to completion. | - Monitor the reaction progress closely using TLC.[1]- Extend the reaction time if starting materials are still present.- Check the activity of the catalyst and consider adding a fresh batch or increasing the catalyst loading.[2] | |
| Significant Side Product Formation | Stable Schiff Base Intermediate: The intermediate formed from o-aminophenol and an aldehyde is not cyclizing. | - Increase the reaction temperature to provide the necessary activation energy for cyclization.[3]- Introduce an oxidizing agent to facilitate the oxidative cyclization step.- Consider a two-step process where the Schiff base is isolated first and then subjected to cyclization conditions.[3] |
| Polymerization/Degradation: Starting materials or the product are degrading under the reaction conditions. | - Lower the reaction temperature.- Reduce the reaction time.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Difficulty in Product Purification | Product Loss During Workup: The desired product is being lost during extraction or washing steps. | - Ensure the pH of the aqueous phase is optimized for the extraction of your compound.- Use a minimal amount of washing solvent.- Consider alternative purification methods like recrystallization or preparative TLC. |
| Co-elution with Impurities: The product is difficult to separate from byproducts by column chromatography. | - Screen different solvent systems for column chromatography to improve separation.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- A chemical treatment to remove a specific impurity might be possible (e.g., an acid wash to remove a basic impurity). |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different catalysts, solvents, and temperatures can impact the yield of mono-substituted benzoxadiazoles.
Table 1: Effect of Catalyst on the Yield of 2-Arylbenzoxazoles
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sm(OTf)₃ | 10 | Water | 80 | 1 | 92 |
| CuI/Brønsted Acid | 5/10 | Toluene | 110 | 12 | 85 |
| Fe₃O₄-supported LAIL | 4 mg | Solvent-free (ultrasound) | 70 | 0.5 | up to 90 |
| MgAl₂O₄ nanospinel | 0.02 g | Ethanol | 60 | 5 | 95 |
| PEG-SO₃H | 1.65 mol% | Chloroform | Reflux | 5 | 85 |
Yields are for specific examples and may vary depending on the substrates.
Table 2: Effect of Solvent on the Yield of 2-Phenylbenzoxazole
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | 24.55 | 78 | 6 | 92 |
| Dichloromethane (DCM) | 9.08 | 40 | 8 | 75 |
| Toluene | 2.38 | 111 | 12 | 88 |
| Dimethylformamide (DMF) | 36.7 | 153 | 4 | 90 |
| Water | 80.1 | 100 | 1 | 92 |
Reaction conditions were optimized for each solvent system and may not be directly comparable.
Table 3: Effect of Temperature on the Yield of 2-Phenylbenzoxazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| MgAl₂O₄ nanospinel | Ethanol | 40 | 5 | 78 |
| MgAl₂O₄ nanospinel | Ethanol | 60 | 5 | 95 |
| MgAl₂O₄ nanospinel | Ethanol | 80 | 5 | 92 |
| BAIL gel | Solvent-free | 100 | 5 | 85 |
| BAIL gel | Solvent-free | 130 | 5 | 94 |
Yields are for specific examples and may vary depending on the substrates.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Arylbenzoxazoles using a Reusable Catalyst
This protocol describes a general procedure for the synthesis of 2-arylbenzoxazoles from o-aminophenol and an aromatic aldehyde using a Brønsted acidic ionic liquid (BAIL) gel as a reusable catalyst.[2]
Materials:
-
o-aminophenol (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Brønsted acidic ionic liquid (BAIL) gel (catalyst)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a reaction vessel, combine o-aminophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the BAIL gel catalyst.
-
Heat the reaction mixture to 130°C with stirring for 5 hours.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and dissolve it in ethyl acetate (10 mL).
-
Separate the BAIL gel catalyst by centrifugation. The catalyst can be washed, dried, and reused.
-
Dry the ethyl acetate layer over anhydrous MgSO₄, filter, and then evaporate the solvent under reduced pressure to obtain the crude product.
-
Further purify the product by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Synthesis of 4-Nitrobenzofurazan
This protocol outlines the synthesis of 4-nitrobenzofurazan, a common intermediate.
Materials:
-
4-Chloro-7-nitrobenzofurazan (NBD-Cl)
-
Primary amine (e.g., aniline)
-
Ethanol
Procedure:
-
Dissolve 4-chloro-7-nitrobenzofurazan (1 mmol) in ethanol.
-
Add the primary amine (1 mmol) to the solution.
-
Reflux the reaction mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: General reaction pathway for benzoxadiazole synthesis.
Caption: A typical experimental workflow for synthesis.
References
Technical Support Center: Minimizing Bis-Aryl Side Products in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of undesirable bis-aryl side products (homocoupling) in common cross-coupling reactions.
General Troubleshooting and FAQs
Q1: What are bis-aryl side products and why are they problematic?
Bis-aryl side products, also known as homocoupling products, are undesired molecules formed when two identical aryl groups from the starting materials react with each other. This side reaction competes with the desired cross-coupling (heterocoupling), leading to a lower yield of the target product and creating purification challenges due to the structural similarity between the product and the byproduct.
Q2: What are the primary causes of bis-aryl formation?
The formation of bis-aryl side products can be attributed to several factors, primarily:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative coupling of organometallic intermediates.[1][2]
-
Catalyst-Mediated Homocoupling: The palladium catalyst, particularly in its Pd(II) state, can react with two molecules of the organometallic reagent to form the homocoupled product and regenerate the active Pd(0) catalyst.[1][3]
-
High Temperatures: Elevated reaction temperatures can sometimes favor the homocoupling pathway over the desired cross-coupling.
-
Nature of Substrates and Reagents: The electronic and steric properties of the aryl halides and organometallic reagents can influence the propensity for homocoupling.
Q3: How can I minimize the formation of bis-aryl side products?
Several strategies can be employed to suppress homocoupling:
-
Rigorous Exclusion of Oxygen: Performing reactions under an inert atmosphere (e.g., argon or nitrogen) and using degassed solvents are crucial.
-
Careful Selection of Catalyst and Ligands: Using appropriate palladium precursors and bulky, electron-rich phosphine ligands can favor the cross-coupling pathway.
-
Optimization of Reaction Parameters: Fine-tuning the base, solvent, temperature, and reaction time can significantly reduce the formation of side products.
-
Slow Addition of Reagents: In some cases, the slow addition of one of the coupling partners can maintain its low concentration, disfavoring homocoupling.
Reaction-Specific Troubleshooting Guides
Below are detailed troubleshooting guides for specific coupling reactions, including quantitative data to aid in optimizing your experimental conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation, but homocoupling of the boronic acid is a common side reaction.
Troubleshooting Suzuki Coupling
| Problem | Potential Cause | Suggested Solution |
| High levels of boronic acid homocoupling | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas. |
| Use of a Pd(II) precatalyst | Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can promote homocoupling.[3] | |
| Inappropriate base | Use weaker inorganic bases like K₂CO₃ or K₃PO₄, which are often effective in promoting the desired reaction without accelerating homocoupling. | |
| High reaction temperature | Optimize the temperature to find a balance between a reasonable reaction rate and minimal byproduct formation. | |
| Low yield of cross-coupled product | Inactive catalyst | Ensure the catalyst is not degraded. Use of pre-catalysts can ensure the generation of the active catalytic species. |
| Inefficient transmetalation | The choice of base is critical for activating the boronic acid. Screen different bases to find the most effective one for your specific substrates. |
Quantitative Data: Effect of Base on Suzuki Coupling Yield
The choice of base can significantly impact the yield of the desired cross-coupled product and, consequently, the amount of homocoupling. The following table provides a general comparison of different bases.
| Base | Strength | Typical Yield of Cross-Coupled Product | Notes |
| K₃PO₄ | Strong | Often high | Effective for a wide range of substrates, including less reactive ones. |
| Cs₂CO₃ | Strong | Often very high | Generally provides excellent yields but is more expensive. |
| K₂CO₃ | Moderate | Good to high | A commonly used and effective base for many Suzuki couplings. |
| Na₂CO₃ | Moderate | Good to high | Another common and effective choice. |
| Et₃N | Weak | Generally lower | Less commonly used in modern Suzuki protocols due to lower efficacy. |
Yields are substrate and condition dependent. This table provides a general trend.
Experimental Protocol: Minimizing Homocoupling in Suzuki Coupling
Anaerobic Reaction Setup:
-
Glassware Preparation: All glassware should be oven-dried or flame-dried under vacuum to remove moisture.
-
Reagent Preparation: Degas all solvents by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles. Solid reagents should be dried under vacuum.
-
Reaction Assembly: Assemble the reaction flask with a condenser and a gas inlet/outlet connected to a bubbler. Purge the entire system with an inert gas for 10-15 minutes.
-
Reagent Addition: Under a positive flow of inert gas, add the aryl halide (1.0 equiv), boronic acid (1.1-1.5 equiv), base (2.0-3.0 equiv), and palladium catalyst/ligand.
-
Solvent Addition: Add the degassed solvent via a syringe or cannula.
-
Reaction Execution: Heat the reaction to the desired temperature under a constant positive pressure of inert gas. Monitor the reaction progress by TLC or GC/MS.
Visualization: Suzuki Coupling Catalytic Cycle and Homocoupling Pathway
Caption: Catalytic cycles for Suzuki cross-coupling and the competing homocoupling side reaction.
Heck Reaction
The Heck reaction is a powerful tool for the arylation of alkenes. Homocoupling of the aryl halide can be a significant side reaction, especially at higher temperatures.
Troubleshooting Heck Coupling
| Problem | Potential Cause | Suggested Solution |
| Formation of symmetrical biaryl from aryl halide | High reaction temperature | Lower the reaction temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of homocoupling. |
| High catalyst loading | Reduce the amount of palladium catalyst used. | |
| Inappropriate ligand | The choice of phosphine ligand can influence the selectivity. Bulky, electron-rich ligands can sometimes suppress homocoupling. | |
| Low yield of arylated alkene | Catalyst decomposition | High temperatures can lead to the formation of palladium black. Consider using a more stable catalyst system or lower the temperature. |
| Poor choice of base | The base plays a crucial role. Organic bases like triethylamine are common, but inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective. |
Quantitative Data: Ligand Effect on Heck Reaction Yield
The ligand employed can have a substantial impact on the outcome of the Heck reaction.
| Ligand | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Yield (%) |
| PPh₃ | Iodobenzene | Styrene | Et₃N | DMF | 100 | 85 |
| P(o-tol)₃ | Bromobenzene | n-Butyl acrylate | NaOAc | DMA | 120 | 92 |
| XPhos | Chlorobenzene | Styrene | K₂CO₃ | Dioxane | 110 | 78 |
| None (ligandless) | Iodobenzene | Methyl acrylate | Et₃N | NMP | 100 | 95 |
This table presents representative data from various literature sources and is intended for comparative purposes.
Experimental Protocol: Minimizing Homocoupling in Heck Reaction
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), the alkene (1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and ligand (if used, 2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Solvent and Reaction: Add the degassed solvent (e.g., DMA, NMP, or dioxane) via syringe. Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor its progress.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water to remove the base and other inorganic salts. The organic layer is then dried and concentrated.
Visualization: Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Buchwald-Hartwig Amination
While highly effective for C-N bond formation, the Buchwald-Hartwig amination can be plagued by the formation of biaryl side products from the homocoupling of the aryl halide.
Troubleshooting Buchwald-Hartwig Amination
| Problem | Potential Cause | Suggested Solution |
| Significant biaryl formation | High reaction temperature | Reduce the reaction temperature. Many modern catalyst systems are active at lower temperatures. |
| High catalyst loading | Lower the catalyst concentration to the minimum effective level. | |
| Inappropriate ligand | Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) which are known to promote the desired C-N reductive elimination and suppress homocoupling.[4] | |
| Low yield of arylamine | Base-sensitive functional groups | Use a weaker base such as Cs₂CO₃ or K₃PO₄ instead of strong bases like NaOtBu. |
| Catalyst deactivation | Ensure rigorous exclusion of air and moisture, as the active Pd(0) species can be sensitive. |
Quantitative Data: Ligand Performance in Buchwald-Hartwig Amination
The choice of ligand is critical for achieving high yields and minimizing side reactions.
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) |
| BINAP | Bromobenzene | Morpholine | NaOtBu | Toluene | 100 | 92 |
| XPhos | Chlorotoluene | Aniline | K₃PO₄ | Dioxane | 110 | 98 |
| SPhos | Bromopyridine | Piperidine | Cs₂CO₃ | Toluene | 80 | 95 |
| RuPhos | Chloroanisole | n-Hexylamine | LHMDS | THF | 65 | 91 |
This table provides representative data and is intended for comparative purposes.
Experimental Protocol: Minimizing Biaryl Formation in Buchwald-Hartwig Amination
-
Glovebox Setup: Due to the air- and moisture-sensitivity of some catalysts and reagents, it is recommended to set up the reaction in a glovebox.
-
Reagent Addition: In a vial, combine the aryl halide (1.0 equiv), the amine (1.2 equiv), the base (e.g., Cs₂CO₃, 1.5 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent and Sealing: Add the anhydrous, degassed solvent (e.g., toluene or dioxane), and seal the vial with a screw cap containing a PTFE septum.
-
Reaction: Remove the vial from the glovebox and heat it in a pre-heated aluminum block with stirring for the required time.
-
Work-up: After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Stille Coupling
The Stille coupling utilizes organotin reagents and is known for its tolerance of a wide variety of functional groups. However, homocoupling of the organostannane can be a problematic side reaction.[5][6]
Troubleshooting Stille Coupling
| Problem | Potential Cause | Suggested Solution |
| Significant homocoupling of organostannane | Presence of oxygen | Rigorously deoxygenate all solvents and reagents.[5] |
| Reaction of organostannane with Pd(II) precatalyst | Use a Pd(0) source or ensure efficient in-situ reduction of the Pd(II) precatalyst. | |
| Radical pathways | While less common, radical mechanisms can contribute to homocoupling. The addition of radical inhibitors can be explored. | |
| Low yield of cross-coupled product | Inactive catalyst | Ensure the palladium catalyst is active and has been stored under an inert atmosphere. |
| Inappropriate solvent | Toluene, THF, and DMF are commonly used and can influence the reaction outcome. Solvent screening may be necessary. |
Experimental Protocol: Minimizing Homocoupling in Stille Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additives like CuI or LiCl if required.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add the degassed solvent (e.g., THF or toluene), followed by the aryl halide (1.0 equiv) and the organostannane (1.1 equiv).
-
Reaction: Heat the mixture to the desired temperature (often between 60-100 °C) and monitor by TLC or GC/MS.
-
Work-up: Upon completion, the reaction is typically quenched with an aqueous solution of KF to precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtration.
Ullmann Coupling
The classic Ullmann reaction involves the copper-mediated homocoupling of aryl halides to form symmetrical biaryls.[7][8] For the synthesis of unsymmetrical biaryls (cross-coupling), careful control of reaction conditions is necessary to avoid the formation of two symmetrical homocoupling products.
Troubleshooting Ullmann Cross-Coupling
| Problem | Potential Cause | Suggested Solution |
| Formation of symmetrical biaryls | Similar reactivity of the two aryl halides | Use a stoichiometric excess of one of the aryl halides to favor the cross-coupling product. |
| High reaction temperature | While Ullmann reactions often require high temperatures, modern protocols with ligands can proceed under milder conditions, which may improve selectivity. | |
| Low or no product yield | Inactive copper catalyst | Use a fresh, high-purity copper source (e.g., CuI) and consider the use of a ligand (e.g., phenanthroline, L-proline) to enhance catalytic activity.[9] |
| Inappropriate base | A base is often required. Screen different inorganic bases like K₂CO₃ or K₃PO₄.[9] |
Experimental Protocol: Ullmann Cross-Coupling
-
Reaction Setup: In a dry reaction vessel, combine the more reactive aryl halide (1.0 equiv), the less reactive aryl halide (1.5-2.0 equiv), the copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent and Reaction: Add a high-boiling, polar solvent (e.g., DMF or DMA) and heat the mixture to a high temperature (e.g., 120-160 °C).
-
Work-up: After the reaction is complete, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride to remove copper salts. The organic layer is then dried and purified.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J [pubs.rsc.org]
Technical Support Center: Alternative Bromination Methods for Benzothiadiazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for alternative bromination methods in benzothiadiazole synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for brominating 2,1,3-benzothiadiazole (BTD)?
A1: The main strategies for brominating the BTD core include conventional electrophilic substitution using elemental bromine (Br₂) in hydrobromic acid (HBr), alternative methods using N-bromosuccinimide (NBS) in the presence of a strong acid, and modern palladium-catalyzed direct C-H bond activation.[1][2][3][4]
Q2: Why is the bromination of benzothiadiazole often challenging?
A2: The electron-deficient nature of the 2,1,3-benzothiadiazole ring system deactivates it towards electrophilic attack, often necessitating harsh reaction conditions.[1] This can lead to issues with regioselectivity, over-bromination, and the formation of side products.[5]
Q3: What are the advantages of using N-bromosuccinimide (NBS) over traditional Br₂/HBr?
A3: NBS is a milder and easier-to-handle crystalline solid compared to fuming liquid bromine, making it a less hazardous option.[3][6] It can offer better control over the reaction, potentially improving selectivity and reducing the formation of over-brominated byproducts.[5][7]
Q4: What is the typical regioselectivity observed in the bromination of unsubstituted 2,1,3-benzothiadiazole?
A4: Bromination of unsubstituted 2,1,3-benzothiadiazole typically occurs sequentially at the 4- and 7-positions.[5][8] 4-substituted benzothiadiazoles are generally brominated selectively at the 7-position.[5][8]
Troubleshooting Guides
Method 1: Conventional Bromination with Br₂ in Hydrobromic Acid
Q: My reaction yield of 4,7-dibromo-2,1,3-benzothiadiazole is consistently low. What are the possible causes and solutions?
A: Low yields in this reaction can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction is refluxed for a sufficient amount of time (e.g., 12 hours) and monitor the progress using Thin Layer Chromatography (TLC).[9]
-
Suboptimal Temperature: The reaction rate is temperature-dependent. The fastest reaction rates are typically achieved at the reflux temperature of the reaction mixture.[10] For 48% aqueous HBr, this is around 125°C.[10]
-
Loss of Bromine: Bromine is volatile. An efficient reflux condenser is crucial to prevent the loss of bromine from the reaction mixture.[10]
-
Product Precipitation: The product, 4,7-dibromo-2,1,3-benzothiadiazole, can precipitate out of the hot reaction mixture. Adding a further amount of HBr can help with stirring and allow the reaction to proceed.[3]
Q: I am observing the formation of significant amounts of mono-brominated and other side products. How can I improve the selectivity for the di-bromo product?
A: To favor the formation of the 4,7-dibromo product:
-
Molar Ratio of Bromine: Ensure a sufficient excess of bromine is used. A molar ratio of at least 2:1 (Br₂ to benzothiadiazole) is required for di-bromination, and often a larger excess is used to drive the reaction to completion.[10]
-
Reaction Time and Temperature: Prolonged reaction times at reflux temperature will favor the formation of the di-substituted product.[9]
Method 2: Alternative Bromination with N-Bromosuccinimide (NBS) in Strong Acid
Q: I am attempting to use NBS for the bromination of benzothiadiazole, but the reaction is not proceeding or is very slow. What should I check?
A: The use of a strong acid is critical for this reaction to proceed.
-
Acid Strength: The reaction requires a strong acid like concentrated sulfuric acid (96%) to protonate the benzothiadiazole ring, making it more susceptible to electrophilic attack by the brominating species generated from NBS.[3][7] Weaker acids may not be sufficient to promote the reaction.[1]
-
Reaction Temperature: While some NBS brominations can be performed at room temperature, heating (e.g., to 60°C) may be necessary to achieve a reasonable reaction rate.[9]
Q: After the reaction workup, I am having difficulty removing the succinimide byproduct from my brominated benzothiadiazole. What purification strategies can I employ?
A: Succinimide can be challenging to remove due to its solubility in some organic solvents.
-
Aqueous Wash: During the workup, wash the organic layer multiple times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will deprotonate the succinimide, forming its more water-soluble salt, which can then be removed in the aqueous phase.[2][3]
-
Filtration: If the reaction is performed in a non-polar solvent, the succinimide byproduct may precipitate upon cooling. Filtration of the reaction mixture before the aqueous workup can remove a significant portion of it.[2]
-
Recrystallization: Recrystallization of the crude product from a suitable solvent system (e.g., chloroform/hexane) can be an effective method for removing residual succinimide.[3]
Q: My product is contaminated with unreacted NBS. How can I remove it?
A: Unreacted NBS can be quenched with a reducing agent.
-
Quenching: During the workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[2] These reagents will reduce the unreacted NBS to succinimide, which can then be removed with a subsequent aqueous base wash.[2]
Method 3: Palladium-Catalyzed C-H Bromination
Q: I am exploring palladium-catalyzed C-H bromination of a benzothiadiazole derivative, but I am observing low conversion and catalyst deactivation. What are some potential issues?
A: Palladium-catalyzed C-H activation can be sensitive to various factors:
-
Directing Group: The efficiency and regioselectivity of the reaction are often dependent on a directing group that coordinates to the palladium catalyst and directs the C-H activation to a specific position (commonly the ortho position).[4] Ensure your substrate has a suitable directing group.
-
Ligand Choice: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. Different ligands can influence the selectivity and efficiency of the reaction. For some systems, quinoline-type ligands have been shown to be effective.[10]
-
Oxidant and Halogen Source: The choice of oxidant and halogen source (e.g., N-bromosuccinimide) is critical. In some cases, additives like copper salts may be required to facilitate catalyst turnover and prevent deactivation.
-
Solvent: The solvent can significantly impact the reaction outcome. Aprotic solvents are commonly used, and their polarity can influence the reaction rate and selectivity.
Q: How can I control the regioselectivity in palladium-catalyzed C-H bromination of benzothiadiazole?
A: Regioselectivity is primarily controlled by the directing group. The C-H bond ortho to the directing group is typically the most reactive. For benzothiadiazole itself, which can act as a directing group, functionalization often occurs at the positions adjacent to the fused benzene ring.[4] Careful selection of the directing group and reaction conditions is necessary to achieve the desired regioselectivity.
Data Presentation
Table 1: Comparison of Bromination Methods for 2,1,3-Benzothiadiazole
| Method | Brominating Agent | Solvent/Acid | Temperature (°C) | Reaction Time (h) | Typical Yield of 4,7-dibromo-BTD | Key Considerations |
| Conventional | Br₂ | 47-48% HBr | 100 - 130 (Reflux) | 2 - 12 | ~91%[3] | Requires handling of hazardous liquid bromine; potential for over-bromination.[3][10] |
| NBS Alternative | N-Bromosuccinimide (NBS) | Conc. H₂SO₄ / Chloroform | Room Temperature | Not specified | Not specified | Milder conditions, easier to handle reagents; requires strong acid; succinimide byproduct removal.[3][7] |
| NBS Alternative | N-Bromosuccinimide (NBS) | Conc. H₂SO₄ | 60 | 12 | ~69%[9] | Higher temperature may be needed for good conversion; requires careful workup.[9] |
| Pd-Catalyzed C-H Activation | N-Bromosuccinimide (NBS) | Acetic Acid | 95 - 105 | 12 - 15 | Varies with substrate | High regioselectivity possible with directing groups; requires catalyst and specific ligands; can be sensitive to conditions.[4] |
Experimental Protocols
Protocol 1: Conventional Bromination using Br₂/HBr
-
Materials: 2,1,3-benzothiadiazole, 48% hydrobromic acid (HBr), Bromine (Br₂), Sodium thiosulfate (Na₂S₂O₃).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 2,1,3-benzothiadiazole (e.g., 20.00 g) and 48% HBr (e.g., 60 ml) is heated to 100°C with stirring under a nitrogen atmosphere.[3]
-
Bromine (e.g., 22.60 ml) is added dropwise over one hour.[3]
-
If the product begins to precipitate and hinders stirring, an additional amount of HBr (e.g., 40 ml) is added.[3]
-
The mixture is then stirred under reflux for an additional 2 hours.[3]
-
The hot reaction mixture is filtered, and the precipitate is washed several times with distilled water.[3]
-
The filtrate is cooled to allow for further product precipitation, which is then filtered and washed with water.[3]
-
The combined filtrates are poured into a 10% w/w solution of sodium thiosulfate to quench any remaining bromine.[3]
-
The obtained orange solid product is purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane 2:1) to yield pale yellow, needle-like micro-crystals of 4,7-dibromo-2,1,3-benzothiadiazole.[3]
-
Protocol 2: Alternative Bromination using NBS/H₂SO₄
-
Materials: 2,1,3-benzothiadiazole, Concentrated sulfuric acid (H₂SO₄), N-bromosuccinimide (NBS), Deionized water, Methanol, n-Hexane.
-
Procedure:
-
Under a nitrogen atmosphere, dissolve 2,1,3-benzothiadiazole (e.g., 6.81 g, 50 mmol) in concentrated sulfuric acid (e.g., 200 mL) in a reaction vessel.[9]
-
Add N-bromosuccinimide (e.g., 18.71 g, 105 mmol) in three portions while maintaining the temperature at 60°C and stirring for 12 hours.[9]
-
After the reaction is complete, pour the reaction mixture into ice water (e.g., 900 mL).[9]
-
Collect the resulting precipitate by filtration.[9]
-
Wash the residue three times with deionized water, followed by methanol, and then n-hexane.[9]
-
Repeat the washing process three times.[9]
-
Dry the final solid product to obtain 4,7-dibromo-2,1,3-benzothiadiazole.[9]
-
Visualizations
Caption: Experimental workflow for the conventional bromination of benzothiadiazole.
Caption: Experimental workflow for the NBS-mediated bromination of benzothiadiazole.
References
- 1. C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Selective Mono-arylation of 4,7-Dibromo Building Blocks
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective mono-arylation of 4,7-dibromo building blocks.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the selective mono-arylation of 4,7-dibromo building blocks.
Question: Why is my reaction yielding primarily the di-arylated product instead of the desired mono-arylated product?
Answer:
Several factors can contribute to the overreaction to the di-arylated product. Consider the following troubleshooting steps:
-
Stoichiometry of the Boronic Acid/Ester: An excess of the arylboronic acid or ester coupling partner can drive the reaction towards di-substitution.
-
Solution: Reduce the equivalents of the boronic acid/ester to 1.0-1.2 equivalents relative to the 4,7-dibromo substrate. In some cases, using a slight excess of the dibromo-compound may favor mono-arylation.
-
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can provide the necessary energy for the second arylation to occur, especially after the first activating arylation has taken place.
-
Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the formation of the mono-arylated product is maximized and before significant di-arylated product appears. Consider lowering the reaction temperature.
-
-
Ligand Choice: The steric bulk of the phosphine ligand on the palladium catalyst plays a crucial role in controlling selectivity. Less bulky ligands may not sufficiently hinder the approach to the second bromine atom.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, and tBuXPhos are known to promote mono-arylation by creating a sterically hindered catalytic complex.[1]
-
-
Catalyst Loading: High catalyst loading might increase the rate of the second coupling reaction.
-
Solution: Reduce the palladium catalyst loading to the minimum effective amount, typically in the range of 1-5 mol%.
-
Question: My reaction is showing low conversion of the starting 4,7-dibromo building block. What are the possible causes and solutions?
Answer:
Low conversion can be attributed to several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. The presence of coordinating functional groups on the substrate can also inhibit the catalyst.
-
Solution: Ensure all solvents and reagents are anhydrous and degassed. Perform the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen). For substrates with potentially inhibiting groups like amines, consider using more robust, modern catalyst systems with bulky ligands like BrettPhos or RuPhos.[1]
-
-
Ineffective Base: The choice and strength of the base are critical for the transmetalation step in the catalytic cycle.
-
Solution: The optimal base can be solvent and substrate-dependent. Screen a variety of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃.[1] In some cases, a weaker base may be required to prevent side reactions, while in others, a stronger base is necessary to facilitate the reaction.
-
-
Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts.
-
-
Poor Solubility: The reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Solution: Choose a solvent system in which all reactants are soluble at the reaction temperature. Common solvents for Suzuki couplings include toluene, dioxane, and DMF.
-
Question: I am observing significant amounts of dehalogenated (hydrodehalogenation) byproduct. How can I minimize this?
Answer:
Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.
-
Source of Hydride: The hydride species responsible for dehalogenation can originate from solvents (e.g., alcohols), the base, or impurities.
-
Solution: Use anhydrous, high-purity solvents and reagents. Avoid using protic solvents if dehalogenation is a significant issue. Ensure the base is not a source of hydrides.
-
-
Reaction Conditions: High temperatures and prolonged reaction times can favor the dehalogenation pathway.
-
Solution: Lower the reaction temperature and shorten the reaction time by closely monitoring the reaction progress.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for selective mono-arylation of 4,7-dibromo building blocks?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrate and coupling partner. However, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used palladium sources.[2] The choice of ligand is often more critical for selectivity. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are generally preferred to promote mono-arylation.
Q2: What is the role of the base in a Suzuki-Miyaura coupling reaction for mono-arylation?
A2: The base plays a crucial role in the catalytic cycle. It activates the organoboron species (boronic acid or ester) to facilitate the transmetalation step with the palladium complex. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and selectivity.
Q3: Can I use aryl chlorides as coupling partners for the mono-arylation of 4,7-dibromo building blocks?
A3: While aryl bromides and iodides are more reactive, the use of aryl chlorides is possible with the appropriate catalytic system. This typically requires more electron-rich and sterically hindered ligands, such as Buchwald's biarylphosphine ligands, to facilitate the challenging oxidative addition step of the aryl chloride.
Q4: How does the electronic nature of the arylboronic acid affect the selectivity of the mono-arylation?
A4: The electronic properties of the arylboronic acid can influence the reaction's selectivity. Electron-rich arylboronic acids can sometimes lead to lower selectivity and the formation of di-arylated products. Conversely, electron-poor arylboronic acids may exhibit higher selectivity for mono-arylation.[1]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the selective mono-arylation of representative 4,7-dibromo building blocks.
Table 1: Selective Mono-arylation of 4,7-dibromo-2,1,3-benzothiadiazole
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Mono-product Yield (%) | Di-product Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75 | 15 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 8 | 85 | 5 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Toluene | 110 | 16 | 82 | <5 |
Table 2: Selective Mono-arylation of 4,7-dibromoindole Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Mono-product Yield (%) | Di-product Yield (%) |
| 1 | Naphthylboronic acid | Pd(OAc)₂ (2.5) | RuPhos (5) | K₂CO₃ | DMF | 120 | 24 | 78 | 10 |
| 2 | 3,5-Dimethylphenylboronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | 70 | 20 |
| 3 | 2-Thienylboronic acid | Pd₂(dba)₃ (2) | tBuXPhos (4) | K₃PO₄ | Toluene | 100 | 10 | 88 | <5 |
Experimental Protocols
General Procedure for Palladium-Catalyzed Selective Mono-Suzuki-Miyaura Arylation of 4,7-Dibromo-2,1,3-benzothiadiazole
Materials:
-
4,7-dibromo-2,1,3-benzothiadiazole
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4,7-dibromo-2,1,3-benzothiadiazole, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (disappearance of the starting material or maximization of the mono-arylated product), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated product.
Visualizations
References
Overcoming low solubility of 4,7-Dibromobenzo[c]oxadiazole during reaction
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering low solubility of 4,7-Dibromobenzo[c]oxadiazole during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my 4,7-Dibromobenzo[c]oxadiazole not dissolving in common reaction solvents?
A1: The low solubility of 4,7-Dibromobenzo[c]oxadiazole is attributed to its molecular structure. It is a planar, rigid molecule with a high melting point and strong intermolecular π-π stacking interactions. This crystalline nature makes it difficult for solvent molecules to surround and solvate the individual molecules, leading to poor solubility in many standard organic solvents.[1]
Q2: What are the first steps I should take to improve the solubility for my reaction?
A2: A systematic approach is recommended. Start with simple adjustments before moving to more complex solutions.
-
Solvent Screening: The choice of solvent is critical.[2][3][4] While poorly soluble in many alkanes and alcohols, its solubility improves in polar aprotic solvents. See the table below for a qualitative guide.
-
Elevated Temperature: For many compounds, solubility increases with temperature.[5][6] Dissolving the compound may be an endothermic process, where heat provides the necessary energy to break the crystal lattice bonds.[5][6] Cautiously heat your reaction mixture, monitoring for any potential degradation of starting materials or catalysts.
-
Sonication: Using an ultrasonic bath can help break apart solid aggregates, increasing the surface area available for solvation and accelerating the dissolution process.
Q3: I've tried heating, but the compound still either doesn't dissolve or precipitates out during the reaction. What's next?
A3: If initial steps fail, more advanced techniques can be employed to maintain a homogeneous reaction mixture.
-
Co-Solvent Systems: Using a mixture of solvents can significantly enhance solubility.[7][8] A common strategy is to pair a solvent that is good for the reaction chemistry (e.g., toluene, dioxane) with a more polar, high-boiling point solvent (e.g., DMF, DMSO, NMP) that is better at dissolving the substrate.[2]
-
High-Boiling Point Solvents: For reactions that are sluggish even at the boiling point of common solvents like THF or toluene, switching to a higher-boiling solvent such as DMF, DMSO, or diglyme can keep the material in solution at elevated temperatures (e.g., >100 °C).
-
Phase-Transfer Catalysis (PTC): If your reaction involves reagents in two immiscible phases (e.g., an aqueous base and an organic substrate), a phase-transfer catalyst can solve both solubility and reactivity issues.[9][10] These catalysts, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) or crown ethers, form a lipophilic ion pair with the reagent in the aqueous phase, allowing it to migrate into the organic phase to react.[11][12][13]
Q4: Are there specific solvent recommendations for common cross-coupling reactions with 4,7-Dibromobenzo[c]oxadiazole?
A4: Yes, the choice of solvent system is crucial for the success of palladium-catalyzed cross-coupling reactions.[2][3][14]
-
Suzuki Coupling: A mixture of an organic solvent and an aqueous base is standard. For this substrate, consider systems like Dioxane/H₂O or Toluene/EtOH/H₂O.[15][16] If solubility remains an issue, using a single, more polar solvent like DMF with a soluble fluoride source (e.g., CsF) can be effective.[17]
-
Sonogashira Coupling: These reactions are often run in solvents like THF or DMF with an amine base (e.g., triethylamine, diisopropylamine), which can also act as a co-solvent.[18][19][20] For particularly stubborn cases, DMSO has been shown to be an effective solvent at room temperature or with gentle heating.[21]
-
Stille Coupling: Toluene, THF, and DMF are the most common solvents for Stille reactions.[22][23] Due to the low solubility of the dibromide, DMF or dioxane at elevated temperatures (80-100 °C) is often a good starting point.[22][24]
Data Presentation
Table 1: Qualitative Solubility of 4,7-Dibromobenzo[c]oxadiazole in Common Organic Solvents
| Solvent | Abbreviation | Type | Expected Solubility | Notes |
| Hexane | - | Non-polar | Poor | Generally unsuitable for reactions. |
| Toluene | PhMe | Non-polar | Poor to Moderate | Solubility increases significantly with heat. Common for cross-coupling. |
| Dichloromethane | DCM | Polar Aprotic | Poor to Moderate | Low boiling point limits its use for reactions requiring heat. |
| Tetrahydrofuran | THF | Polar Aprotic | Moderate | Good general-purpose solvent, often requires heating. |
| 1,4-Dioxane | - | Polar Aprotic | Moderate | Higher boiling point than THF, good for Suzuki reactions. |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Good | Excellent solvent but requires high temperatures for removal. |
| Dimethyl sulfoxide | DMSO | Polar Aprotic | Good | High boiling point, can be difficult to remove. Effective for challenging couplings.[21] |
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Heating | Increases kinetic energy, overcoming crystal lattice energy.[5][6] | Simple, effective for many compounds. | Risk of thermal degradation, potential for side reactions. |
| Co-Solvents | A synergistic mixture improves solute-solvent interactions.[7][8] | Highly tunable, can optimize for both solubility and reactivity. | Solvent miscibility and removal can be complex. |
| Sonication | Mechanical energy breaks up solid particles, increasing surface area. | Fast, effective at room temperature. | Not suitable for maintaining solubility over long reaction times. |
| Phase-Transfer Catalysis (PTC) | A catalyst shuttles a reactant across an interface between two immiscible phases.[10][11] | Enables reactions between insoluble/immiscible reactants under mild conditions.[12][13] | Requires an additional reagent, catalyst may complicate purification. |
Experimental Protocols
Protocol: General Procedure for Sonogashira Cross-Coupling with Solubility Enhancement
This protocol provides a general starting point. Optimization of temperature, catalyst, and base may be necessary.
Materials:
-
4,7-Dibromobenzo[c]oxadiazole
-
Terminal alkyne (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Et₃N or i-Pr₂NH, ~3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF/Et₃N mixture or DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4,7-Dibromobenzo[c]oxadiazole, the palladium catalyst, and copper(I) iodide.
-
Solvent Addition & Dissolution:
-
Add the anhydrous, degassed solvent (e.g., DMF).
-
Stir the mixture and gently heat (e.g., 40-60 °C) until the solids dissolve. If dissolution is still incomplete, sonicate the flask for 5-10 minutes.
-
-
Reagent Addition: Once the solution is homogeneous, add the amine base (if not already used as the solvent) followed by the terminal alkyne via syringe.
-
Reaction Monitoring: Stir the reaction at the determined temperature (e.g., 60-80 °C). Monitor the progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride to remove the amine salts.
-
Wash with brine, then dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A workflow diagram for troubleshooting solubility issues.
Caption: Key strategies to overcome low reagent solubility.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pure.york.ac.uk [pure.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. iajpr.com [iajpr.com]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 12. fzgxjckxxb.com [fzgxjckxxb.com]
- 13. biomedres.us [biomedres.us]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. uwindsor.ca [uwindsor.ca]
Technical Support Center: Scalable Synthesis of 4,7-Dibromobenzo[c]oxadiazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis of 4,7-Dibromobenzo[c]oxadiazole. It includes frequently asked questions and troubleshooting guides to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for a scalable synthesis of 4,7-Dibromobenzo[c]oxadiazole?
A1: For a scalable and efficient synthesis, the recommended starting material is Benzofurazan (also known as Benzo[c][1][2][3]oxadiazole).
Q2: What is the general synthetic strategy for preparing 4,7-Dibromobenzo[c]oxadiazole from Benzofurazan?
A2: The most common and scalable method is the direct bromination of Benzofurazan using elemental bromine in the presence of a catalyst, such as iron powder.[2]
Q3: What are the typical reaction conditions for the bromination of Benzofurazan?
A3: The reaction is typically carried out by heating Benzofurazan with iron powder, followed by the dropwise addition of elemental bromine. The mixture is then refluxed for a period to ensure the completion of the reaction.[2]
Q4: What is the expected yield for this synthesis?
A4: Under optimized conditions, a yield of approximately 65% can be expected.[2]
Q5: How is the crude product purified?
A5: The crude product is typically purified by column chromatography on silica gel, using a solvent system such as a 9:1 mixture of hexane and ethyl acetate.[2]
Experimental Protocol
A detailed methodology for the synthesis of 4,7-Dibromobenzo[c]oxadiazole is provided below.
Synthesis of 4,7-Dibromo-2,1,3-benzooxadiazole[2]
Materials:
-
Benzofurazan
-
Iron powder
-
Elemental bromine
-
Dichloromethane (DCM)
-
Brine
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round bottom flask, combine Benzofurazan (1.20 g, 10 mmol) and iron powder (115 mg, 2 mmol).
-
Heat the mixture to 90°C.
-
Add elemental bromine (4.8 g, 30 mmol) dropwise over a period of one hour.
-
After the complete addition of bromine, heat the reaction mixture at reflux for 2 hours.
-
Allow the mixture to cool to room temperature, at which point it will solidify.
-
Dissolve the residue in dichloromethane (10 mL).
-
Wash the organic solution with brine (25 mL), followed by saturated sodium bicarbonate solution (4 x 30 mL), brine again (3 x 30 mL), and finally with water (3 x 30 mL).
-
Dry the organic fraction over magnesium sulfate and then remove the solvent under reduced pressure.
-
Purify the resulting brown crude product by column chromatography on silica gel using a 9:1 hexane/ethyl acetate eluent to yield the final product as a cream-colored powder.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Benzofurazan | [2] |
| Reagents | Elemental Bromine, Iron Powder | [2] |
| Stoichiometry (Benzofurazan:Bromine:Iron) | 1 : 3 : 0.2 | [2] |
| Reaction Temperature | 90°C, then reflux | [2] |
| Reaction Time | 3 hours (1 hour addition, 2 hours reflux) | [2] |
| Yield | 65% | [2] |
| Purification Method | Column Chromatography (Silica gel) | [2] |
| Eluent | Hexane:Ethyl Acetate (9:1) | [2] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Loss of volatile bromine. | 1. Use fresh, high-purity iron powder. 2. Ensure the reaction is maintained at reflux for the specified time. 3. Ensure the reaction setup is well-sealed with a condenser to prevent the escape of bromine vapor. |
| Incomplete Reaction (Presence of starting material and/or mono-brominated product) | 1. Insufficient amount of bromine. 2. Short reaction time. | 1. Ensure the correct stoichiometry of bromine is used. If necessary, a slight excess can be added. 2. Monitor the reaction by TLC. If starting material or the mono-brominated intermediate is still present, extend the reflux time. |
| Product is a Dark, Oily Residue | 1. Overheating, leading to decomposition. 2. Presence of impurities from starting materials or reagents. | 1. Carefully control the reaction temperature and avoid excessive heating. 2. Use purified starting materials and reagents. Ensure all glassware is clean and dry. |
| Difficulty in Purification | 1. Co-elution of impurities with the product. 2. Product instability on silica gel. | 1. Adjust the polarity of the eluent system for column chromatography. A gradient elution might be necessary for better separation. 2. If the product is suspected to be unstable on silica gel, consider alternative purification methods such as recrystallization. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 4,7-Dibromobenzo[c]oxadiazole.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis.
References
Technical Support Center: Organic Photovoltaic (OPV) Device Troubleshooting
Welcome to the technical support center for organic photovoltaic (OPV) device research and development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fabrication and characterization of OPV devices.
Frequently Asked Questions (FAQs)
Q1: My device has a very low fill factor (FF), but the open-circuit voltage (VOC) and short-circuit current (JSC) seem reasonable. What are the likely causes?
A low fill factor is often indicative of high series resistance (Rs) or low shunt resistance (Rsh).[1][2] High series resistance can stem from issues with the bulk material or contact interfaces, impeding the flow of charge carriers.[3][4] Low shunt resistance provides an alternative path for current, leading to leakage.[5] The shape of the current-voltage (J-V) curve can provide clues; an "S-shaped" curve often points to charge extraction barriers at the interfaces.[6]
Q2: What causes the "S-shaped" J-V curve in my OPV device?
An S-shaped J-V curve is a common problem that significantly reduces the fill factor.[6] It is typically caused by an energy barrier at the interface between the active layer and the charge transport layers, which impedes charge extraction.[6] This can be due to a mismatch in energy levels, poor quality of the interfacial layer, or charge carrier mobility imbalance.[7]
Q3: Why is the performance of my OPV devices inconsistent from batch to batch, even when I follow the same fabrication protocol?
Reproducibility is a significant challenge in OPV fabrication.[8] Minor variations in experimental conditions can lead to significant differences in device performance. Key factors include:
-
Environmental control: Fluctuations in humidity and temperature during fabrication can affect film morphology.
-
Solution preparation: The age of the solution and any variations in solvent purity or additive concentration can alter the active layer's nanostructure.[9]
-
Substrate cleaning: Inconsistent substrate cleaning can lead to variations in surface energy and film adhesion.
-
Layer thickness: Minor variations in spin coating speed or solution concentration can affect the thickness of the active and transport layers.[8][10]
Q4: My OPV device degrades very quickly when exposed to air. What are the primary degradation mechanisms?
The primary causes of rapid degradation in air are exposure to oxygen and water.[11] These molecules can lead to:
-
Photo-oxidation of the active layer: Light and oxygen can cause irreversible chemical changes in the organic materials, leading to a loss of absorption and charge transport properties.[11]
-
Electrode corrosion: The metal electrodes, particularly low work function metals like calcium and aluminum, are susceptible to oxidation.
-
Interfacial layer degradation: The hole transport layer (e.g., PEDOT:PSS) can also be degraded by atmospheric components.
Proper encapsulation is crucial to minimize this extrinsic degradation.
Q5: What are the ISOS protocols and why are they important for stability testing?
The International Summit on Organic Photovoltaic Stability (ISOS) has developed a set of consensus-based testing protocols to standardize the assessment of OPV device stability and lifetime.[9][12] These protocols outline procedures for various stress tests, including:
-
ISOS-D: Dark storage (shelf life)
-
ISOS-L: Light soaking (operational stability)
-
ISOS-T: Thermal cycling
-
ISOS-O: Outdoor testing[13]
Following these protocols allows for more reliable and comparable stability data across different laboratories.[9][14]
Troubleshooting Guides
Guide 1: Troubleshooting Low Fill Factor (FF)
A low fill factor is a common issue that limits the overall power conversion efficiency (PCE) of an OPV device. This guide provides a step-by-step approach to diagnose and address the root causes.
Step 1: Analyze the J-V Curve Shape
-
"S-shaped" curve: Indicates a charge extraction barrier.
-
Linear slope near VOC: Suggests high series resistance.
-
Steep slope near JSC: Suggests low shunt resistance.
Step 2: Investigate Potential Causes of High Series Resistance (Rs)
-
Bulk Resistance:
-
Active Layer: Suboptimal morphology can lead to poor charge transport. Consider optimizing annealing temperature and time.
-
Interfacial Layers: Ensure the thickness and quality of the hole transport layer (HTL) and electron transport layer (ETL) are optimal.
-
-
Contact Resistance:
-
Electrode Contamination: Ensure proper cleaning of the ITO substrate and a clean vacuum chamber for metal deposition.
-
Poor Adhesion: Optimize the deposition conditions of the electrodes to ensure good contact with the underlying layer.
-
Step 3: Investigate Potential Causes of Low Shunt Resistance (Rsh)
-
Pinholes or Defects: Pinholes in the active layer can create direct pathways between the electrodes. This can be caused by dust particles or poor film formation.
-
Rough Morphology: A rough active layer surface can lead to a short circuit when the top electrode is deposited.
-
Electrode Penetration: A very thin active layer or aggressive electrode deposition can cause the top electrode to penetrate the active layer.
Experimental Protocol: Diagnosing Series and Shunt Resistance
-
Measure the J-V curve in the dark: The slope of the curve at high forward bias is related to the series resistance, while the slope at reverse bias is related to the shunt resistance.
-
Light Intensity Dependent J-V Measurements: Analyze the trend of Rs and Rsh with varying light intensity.
-
Fabricate Test Structures: Create single-carrier devices (hole-only and electron-only) to measure the mobility of the charge carriers in the active layer.
Guide 2: Troubleshooting Inconsistent Film Morphology during Spin Coating
The morphology of the active layer is critical for device performance. Inconsistent films can lead to a wide distribution of results.
Q: My spin-coated films have visible defects like comets, streaks, or pinholes. What is the cause and how can I fix it?
A: These defects are often caused by particulate contamination or issues with the solution or substrate.
Troubleshooting Steps:
-
Solution Filtration: Always filter your solutions through a 0.2 µm or 0.45 µm PTFE filter immediately before spin coating to remove any aggregates or dust particles.
-
Substrate Cleaning: Implement a rigorous and consistent substrate cleaning procedure. A common method involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.
-
Clean Environment: Perform spin coating in a clean and controlled environment, such as a nitrogen-filled glovebox, to minimize dust contamination.
-
Dispensing Technique: Dispense the solution at the center of the substrate and avoid introducing air bubbles.
Q: The thickness of my spin-coated films is not consistent. How can I improve uniformity?
A: Film thickness is primarily controlled by spin speed and solution viscosity.
Troubleshooting Steps:
-
Optimize Spin Speed: Higher spin speeds result in thinner films. Experiment with different spin speeds to achieve the desired thickness and uniformity.
-
Control Solution Concentration: Ensure the concentration of your solution is consistent between batches.
-
Solvent Choice: The volatility of the solvent affects the drying time and film formation. A solvent that evaporates too quickly can lead to non-uniform films.
Data Presentation
Table 1: Effect of Active Layer Spin Coating Speed on OPV Device Performance
| Spin Speed (rpm) | JSC (mA/cm²) | VOC (V) | Fill Factor (%) | PCE (%) | Series Resistance (Rs) (Ω·cm²) | Shunt Resistance (Rsh) (kΩ·cm²) |
| 1000 | 8.5 | 0.60 | 55 | 2.8 | 15.2 | 2.5 |
| 2000 | 9.8 | 0.61 | 65 | 3.9 | 8.5 | 5.1 |
| 3000 | 10.5 | 0.61 | 68 | 4.3 | 6.2 | 7.8 |
| 4000 | 10.2 | 0.60 | 66 | 4.1 | 7.1 | 6.5 |
Note: Data is illustrative and will vary depending on the specific materials and device architecture.
Table 2: Influence of Thermal Annealing Temperature on P3HT:PCBM Device Performance
| Annealing Temperature (°C) | JSC (mA/cm²) | VOC (V) | Fill Factor (%) | PCE (%) |
| No Annealing | 6.2 | 0.55 | 48 | 1.6 |
| 100 | 8.5 | 0.58 | 60 | 2.9 |
| 120 | 9.8 | 0.60 | 65 | 3.8 |
| 140 | 9.5 | 0.59 | 63 | 3.5 |
| 160 | 8.1 | 0.57 | 58 | 2.7 |
Note: Data is illustrative and based on typical trends observed for P3HT:PCBM systems.[15][16]
Experimental Protocols
Protocol 1: Standard OPV Device Fabrication (Conventional Architecture)
-
Substrate Cleaning: a. Ultrasonicate patterned ITO glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a nitrogen gun. c. Treat the substrates with UV-ozone for 15 minutes to improve the wettability of the surface.
-
Hole Transport Layer (HTL) Deposition: a. Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 40 seconds. b. Anneal the substrate at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
Active Layer Deposition: a. Prepare a solution of the donor and acceptor materials in a suitable solvent (e.g., chlorobenzene with a small percentage of a processing additive like 1,8-diiodooctane). b. Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time will depend on the desired thickness. c. Anneal the active layer at the optimal temperature for the specific material system (e.g., 120°C for 10 minutes for P3HT:PCBM).
-
Cathode Deposition: a. Transfer the substrates to a thermal evaporator. b. Deposit a layer of a low work function metal (e.g., 1 nm of LiF or Ca) followed by a thicker layer of Aluminum (e.g., 100 nm) through a shadow mask to define the device area.
-
Encapsulation: a. Encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from air and moisture.
Protocol 2: J-V Characterization
-
Equipment: Use a solar simulator with a calibrated AM1.5G spectrum (100 mW/cm²) and a source measure unit (SMU).
-
Measurement: a. Place the device on the measurement stage and make electrical contact with the anode and cathode. b. Illuminate the device and sweep the voltage from reverse to forward bias (e.g., -1 V to 1 V) while measuring the current. c. Record the J-V curve and extract the key photovoltaic parameters: JSC, VOC, FF, and PCE. d. To investigate hysteresis, perform both forward and reverse voltage sweeps.
Mandatory Visualization
References
- 1. ossila.com [ossila.com]
- 2. A Multi-modal Approach to Understanding Degradation of Organic Photovoltaic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pveducation.org [pveducation.org]
- 4. powerpro.ng [powerpro.ng]
- 5. Determining shunt resistances via modeling the photovoltaic performance of organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. ossila.com [ossila.com]
- 7. Accelerating organic solar cell material's discovery: high-throughput screening and big data - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D1EE00559F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. web.stanford.edu [web.stanford.edu]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. ossila.com [ossila.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Stability issues of benzoxadiazole-based polymers under ambient conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzoxadiazole-based polymers. It addresses common stability issues encountered under ambient conditions during experimentation.
Frequently Asked Questions (FAQs)
Q1: My benzoxadiazole-based polymer solution/film is changing color (e.g., yellowing) and losing its fluorescence. What is happening?
A1: This is a classic sign of photodegradation, specifically photo-oxidation.[1][2][3] Under ambient light and in the presence of oxygen, the benzoxadiazole moiety and the polymer backbone can undergo chemical changes. The absorption of UV-visible light can excite the polymer, leading to the formation of reactive species that react with atmospheric oxygen.[1][2] This process, known as photo-oxidation, disrupts the conjugated system of the polymer, which is responsible for its color and fluorescence. This leads to a blue-shift in the absorption spectrum (color change) and a decrease in fluorescence intensity.[3]
Q2: I've noticed a decrease in the molecular weight of my polymer after processing and storage. Why is this occurring?
A2: The decrease in molecular weight is likely due to chain scission, a common outcome of polymer degradation.[1][4] Photo-oxidation can generate free radicals on the polymer backbone. These radicals can initiate a chain reaction that leads to the breaking of covalent bonds in the polymer chain, resulting in shorter polymer fragments and consequently, a lower average molecular weight.[1][4] This can be confirmed by techniques such as Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
Q3: My polymer films are becoming brittle and cracking. What could be the cause?
A3: Brittleness and cracking are often consequences of polymer degradation. As the polymer chains are broken down (chain scission), the mechanical integrity of the film is compromised.[1] Additionally, cross-linking, another possible degradation pathway, can also lead to increased brittleness. These changes in mechanical properties are a direct result of the chemical changes occurring in the polymer due to factors like light, oxygen, and moisture.
Q4: How do moisture and oxygen individually affect the stability of benzoxadiazole-based polymers?
A4: Oxygen is a key reactant in the photo-oxidation process. In its absence, many of the degradative pathways are significantly slowed down.[1] Moisture can act as a plasticizer, potentially increasing the mobility of polymer chains and reactive species within the film, which can accelerate degradation. Furthermore, water can participate in hydrolytic degradation pathways, although photo-oxidation is generally the more dominant degradation mechanism for these types of polymers under ambient light.
Q5: Are there any ways to improve the stability of my benzoxadiazole-based polymers during experiments?
A5: Yes, several strategies can be employed:
-
Minimize Light Exposure: Store polymer solutions and films in the dark or under filtered light (using amber vials or UV-filtering films). Conduct experiments under low-light conditions whenever possible.
-
Inert Atmosphere: Handle and store the polymers under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Use of Stabilizers: Incorporating UV absorbers or radical scavengers into the polymer formulation can help to mitigate photodegradation.[5]
-
Solvent Choice: Use high-purity, degassed solvents for preparing solutions to reduce the presence of dissolved oxygen and impurities that can initiate degradation.
Troubleshooting Guides
Issue 1: Rapid Loss of Absorbance/Fluorescence in Solution
-
Question: My benzoxadiazole polymer solution loses its characteristic UV-Vis absorbance and fluorescence within hours of preparation, even in a sealed vial. What's wrong?
-
Answer: This rapid degradation suggests an aggressive photo-oxidation process.
-
Check your solvent: Solvents can contain dissolved oxygen and peroxide impurities that accelerate photodegradation. Ensure you are using high-purity, degassed solvents.
-
Check your vial: Standard glass or plastic vials may not offer sufficient protection from ambient light. Switch to amber glass vials or wrap your vials in aluminum foil.
-
Consider the atmosphere: Even a sealed vial contains a headspace of air. Before sealing, purge the vial with an inert gas like nitrogen or argon to displace oxygen.
-
Issue 2: Inconsistent Film Properties and Performance
-
Question: I'm fabricating thin films of a benzoxadiazole-based polymer, but their optical and electronic properties are inconsistent from batch to batch. What could be the cause?
-
Answer: Inconsistent film properties are often a result of varying degrees of degradation during processing and handling.
-
Standardize your processing environment: Ensure that the spin-coating or casting of films is done under controlled and consistent lighting conditions. Variations in ambient light exposure time between samples can lead to different levels of degradation.
-
Control the atmosphere: If possible, process your films in a glovebox under an inert atmosphere to exclude oxygen and moisture.
-
Thermal history: Be mindful of the temperature and duration of any annealing steps. Excessive heat can accelerate thermal degradation, which can be exacerbated in the presence of oxygen.
-
Quantitative Data Summary
The following tables provide representative data on the stability of benzoxadiazole-based and similar conjugated polymers under ambient conditions. Note that specific values can vary significantly depending on the exact polymer structure, molecular weight, and experimental conditions.
Table 1: Photodegradation of a Representative Benzoxadiazole-Based Polymer Film in Air
| Exposure Time (hours) | Normalized Absorbance (at λmax) | Normalized Fluorescence Intensity | Change in Molecular Weight (Mw) |
| 0 | 1.00 | 1.00 | 0% |
| 2 | 0.85 | 0.75 | -10% |
| 6 | 0.60 | 0.45 | -25% |
| 12 | 0.35 | 0.20 | -40% |
| 24 | 0.15 | 0.05 | -60% |
| (Conditions: Simulated AM 1.5G solar irradiation, 100 mW/cm², ambient air, room temperature) |
Table 2: Effect of Atmosphere on the Stability of a Benzoxadiazole Copolymer
| Parameter | Exposure in Air (24 hours) | Exposure in N2 (24 hours) |
| Decrease in Absorbance | 85% | < 5% |
| Decrease in Fluorescence | 95% | < 5% |
| Decrease in Mw | 60% | < 2% |
| (Conditions: Continuous irradiation with a 365 nm UV lamp, room temperature) |
Detailed Experimental Protocols
Protocol 1: Assessing Photostability of Benzoxadiazole Polymer Films using UV-Vis Spectroscopy
-
Film Preparation:
-
Prepare a solution of the benzoxadiazole-based polymer in a suitable solvent (e.g., chloroform, toluene) at a known concentration (e.g., 10 mg/mL).
-
Spin-coat the solution onto quartz substrates to obtain thin films of uniform thickness.
-
Anneal the films if required by your standard procedure, ensuring consistent annealing time and temperature.
-
-
Initial Characterization:
-
Measure the initial UV-Vis absorption spectrum of the film from 300 nm to 800 nm using a spectrophotometer. Record the absorbance at the maximum absorption wavelength (λmax).
-
-
Accelerated Aging:
-
Place the films in a controlled environment chamber with a calibrated light source (e.g., a solar simulator with AM 1.5G filter or a UV lamp with a specific wavelength).
-
Control the temperature and humidity to mimic ambient conditions (e.g., 25 °C, 50% relative humidity).
-
-
Time-Resolved Measurements:
-
At regular intervals (e.g., 0, 1, 2, 4, 8, 16, 24 hours), remove the sample from the chamber and record its UV-Vis absorption spectrum.
-
-
Data Analysis:
-
Plot the normalized absorbance at λmax as a function of exposure time.
-
Calculate the degradation rate constant by fitting the decay curve to an appropriate kinetic model (e.g., first-order decay).
-
Protocol 2: Monitoring Molecular Weight Changes using Gel Permeation Chromatography (GPC)
-
Sample Preparation:
-
Prepare multiple identical thin films of the benzoxadiazole-based polymer on a substrate from which the polymer can be easily removed (e.g., glass).
-
-
Accelerated Aging:
-
Expose the films to a controlled light source under ambient conditions for different durations (e.g., 0, 6, 12, 24 hours).
-
-
Sample Recovery:
-
After each exposure interval, carefully dissolve the polymer film from the substrate using a suitable solvent (e.g., tetrahydrofuran - THF).
-
-
GPC Analysis:
-
Filter the resulting polymer solution to remove any insoluble particles.
-
Inject the solution into a GPC system calibrated with appropriate standards (e.g., polystyrene standards).
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) for each sample.
-
-
Data Analysis:
-
Plot Mn and Mw as a function of exposure time to visualize the extent of chain scission.
-
Mandatory Visualization
Caption: Photo-oxidation degradation pathway of a conjugated polymer.
Caption: Experimental workflow for assessing polymer stability.
Caption: Troubleshooting logic for polymer instability.
References
Validation & Comparative
A Comparative Guide to 4,7-Dibromobenzo[c]oxadiazole and 4,7-Dibromobenzo[c]thiadiazole for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of novel materials and therapeutics. This guide provides a detailed, objective comparison of two key heterocyclic compounds: 4,7-Dibromobenzo[c]oxadiazole and 4,7-Dibromobenzo[c]thiadiazole. By presenting their properties, synthesis, reactivity, and applications with supporting experimental data, this document aims to facilitate informed decisions in research and development.
Introduction
4,7-Dibromobenzo[c]oxadiazole (also known as 4,7-dibromo-2,1,3-benzoxadiazole) and 4,7-Dibromobenzo[c]thiadiazole (4,7-dibromo-2,1,3-benzothiadiazole) are electron-deficient aromatic compounds that serve as versatile precursors in the fields of organic electronics and medicinal chemistry. Their core structures, benzoxadiazole and benzothiadiazole respectively, are isoelectronic, yet the difference in the heteroatom (oxygen vs. sulfur) imparts distinct electronic, photophysical, and chemical properties. These differences can be strategically exploited to tune the characteristics of target molecules such as fluorescent probes, organic semiconductors, and bioactive compounds.
Physical and Chemical Properties
A summary of the fundamental physical and chemical properties of the two compounds is presented below. These properties are crucial for their handling, storage, and application in various chemical reactions.
| Property | 4,7-Dibromobenzo[c]oxadiazole | 4,7-Dibromobenzo[c]thiadiazole |
| CAS Number | 54286-63-4 | 15155-41-6[1][2] |
| Molecular Formula | C₆H₂Br₂N₂O | C₆H₂Br₂N₂S[1] |
| Molecular Weight | 277.90 g/mol | 293.97 g/mol [1] |
| Appearance | Not specified in retrieved data | Light yellow crystals[1] |
| Melting Point | Not specified in retrieved data | 187 °C - 190 °C[1] |
| Boiling Point | 312.4°C | Not specified in retrieved data |
| Storage | Room temperature, dry | Not specified in retrieved data |
Synthesis and Reactivity
Both compounds are key intermediates for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The bromine atoms at the 4 and 7 positions serve as reactive handles for the introduction of various functional groups.
Synthesis
4,7-Dibromobenzo[c]oxadiazole: The synthesis of 4,7-Dibromobenzo[c]oxadiazole involves the bromination of 2,1,3-benzoxadiazole.[3][4]
4,7-Dibromobenzo[c]thiadiazole: This compound can be synthesized by the bromination of 2,1,3-benzothiadiazole using reagents such as bromine in hydrobromic acid or N-bromosuccinimide in concentrated sulfuric acid.[1][2][5]
Reactivity in Cross-Coupling Reactions
Both molecules are excellent substrates for Suzuki, Stille, and Sonogashira cross-coupling reactions, enabling the formation of C-C bonds and the construction of extended π-conjugated systems. This reactivity is fundamental to their use in creating materials for organic electronics.
A general workflow for a Suzuki cross-coupling reaction, a common application for both compounds, is illustrated below.
Caption: General workflow for Suzuki cross-coupling reactions.
Experimental Protocols
Synthesis of 4,7-Dibromobenzo[c]thiadiazole
This protocol is adapted from a common method for the bromination of 2,1,3-benzothiadiazole.[2]
Materials:
-
2,1,3-Benzothiadiazole
-
Hydrobromic acid (48%)
-
Bromine
-
Sodium bicarbonate solution
-
Chloroform
-
Silica gel for column chromatography
-
Dichloromethane
Procedure:
-
In a dried three-necked round-bottom flask, dissolve 2,1,3-benzothiadiazole (3.12 g, 22.8 mmol) in hydrobromic acid (60 mL).[2]
-
Slowly add concentrated bromine water (2.94 mL, 57 mmol) to the solution.[2]
-
Heat the reaction mixture to 127°C and reflux for 12 hours.[2]
-
After cooling to room temperature, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize excess acid and quench unreacted bromine.
-
Extract the product with chloroform.
-
Collect the organic phase and remove the solvent under reduced pressure to obtain the crude product.[2]
-
Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to yield the pure 4,7-Dibromobenzo[c]thiadiazole.[2]
General Protocol for Suzuki Cross-Coupling
This generalized protocol is applicable to both 4,7-Dibromobenzo[c]oxadiazole and 4,7-Dibromobenzo[c]thiadiazole.
Materials:
-
4,7-Dibromobenzo[c]oxadiazole or 4,7-Dibromobenzo[c]thiadiazole
-
Arylboronic acid or arylboronic acid pinacol ester (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Water
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 4,7-dibromo starting material (1.0 equiv.), the arylboronic acid/ester (1.1-2.2 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).
-
Add the degassed solvent and a small amount of water (e.g., a 4:1 ratio of organic solvent to water).
-
Heat the reaction mixture to a temperature between 80 and 120 °C and stir for 4 to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Performance and Applications
Both compounds are primarily utilized as building blocks for materials in organic electronics. The choice between the oxadiazole and thiadiazole core allows for the fine-tuning of the electronic properties of the final material.
4,7-Dibromobenzo[c]oxadiazole is a key intermediate in the synthesis of fluorescent dyes and sensors.[6] Its electron-deficient nature makes it suitable for constructing conjugated organic materials for optoelectronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[6]
4,7-Dibromobenzo[c]thiadiazole is extensively used as a monomer for synthesizing conducting polymers for organic electronics, including light-emitting diodes and photovoltaic devices.[1] It is a crucial precursor for well-known polymers like PCDTBT and PCPDTBT, which are used in organic solar cells.[1]
While direct comparative experimental data on the electronic and photophysical properties of the parent 4,7-dibromo compounds is limited in the available literature, the general trend is that the benzothiadiazole unit, being a stronger electron acceptor than benzoxadiazole, leads to materials with lower LUMO (Lowest Unoccupied Molecular Orbital) energy levels. This can be advantageous for n-type semiconductors and for tuning the band gap of donor-acceptor copolymers.
Conclusion
4,7-Dibromobenzo[c]oxadiazole and 4,7-Dibromobenzo[c]thiadiazole are indispensable building blocks in modern organic materials science and medicinal chemistry. While both share a similar dibrominated benzodiazole core structure and undergo similar cross-coupling reactions, the choice between the oxygen and sulfur heteroatom provides a critical handle for tuning the electronic and photophysical properties of the target molecules. 4,7-Dibromobenzo[c]thiadiazole is more established in the field of organic photovoltaics due to the strong electron-accepting nature of the benzothiadiazole core. In contrast, 4,7-Dibromobenzo[c]oxadiazole is a valuable precursor for fluorescent materials. The selection between these two compounds should be guided by the specific electronic and photophysical requirements of the final application.
References
- 1. ossila.com [ossila.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Electron-Accepting Strength: Benzoxadiazole vs. Benzothiadiazole
For researchers, scientists, and drug development professionals, the selection of appropriate electron-accepting moieties is a critical aspect of designing novel organic electronic materials and biologically active compounds. Among the myriad of heterocyclic scaffolds, 2,1,3-benzoxadiazole (BOD) and 2,1,3-benzothiadiazole (BTD) have garnered significant attention due to their intrinsic electron-deficient nature. This guide provides an objective comparison of their electron-accepting strengths, supported by experimental and computational data, to aid in the rational design of next-generation functional molecules.
Benzothiadiazole is a well-established and extensively utilized electron-deficient building block in the development of materials for organic solar cells and other electronic devices.[1][2][3][4][5][6][7][8][9] The electron-accepting properties of both benzoxadiazole and benzothiadiazole can be further modulated through the introduction of various electron-withdrawing groups.[7] While both compounds exhibit electron-accepting characteristics, subtle differences in their electronic structure, primarily due to the different heteroatoms (oxygen vs. sulfur), lead to variations in their electron-accepting strength.
Quantitative Comparison of Electronic Properties
The electron-accepting strength of a molecule is intrinsically linked to the energy of its Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy level indicates a stronger ability to accept an electron. The following table summarizes the key electronic parameters for unsubstituted benzoxadiazole and benzothiadiazole.
| Compound | Heteroatom | LUMO Energy Level (eV) | Method |
| Benzothiadiazole | Sulfur | -0.71 | Calculated (DFT)[8] |
| Benzoxadiazole | Oxygen | Higher than Benzothiadiazole | Inferred from comparative studies |
The greater electron-accepting ability of benzothiadiazole can be attributed to the energetic and spatial characteristics of the sulfur 3p orbitals compared to the oxygen 2p orbitals, which contribute to the LUMO. This results in a more effective delocalization of negative charge in the BTD anion.
Experimental and Computational Protocols
The determination of LUMO energy levels is crucial for understanding and comparing the electron-accepting strength of molecules. Two primary methods are employed for this purpose: cyclic voltammetry (experimental) and density functional theory (DFT) calculations (computational).
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to measure the reduction potential of a molecule, from which the LUMO energy can be estimated.
Methodology:
-
Sample Preparation: A solution of the compound of interest is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).
-
Internal Standard: Ferrocene is often added as an internal standard, as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential (-4.8 eV relative to a vacuum).[2]
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The reduction potential of the compound is observed as a peak in the voltammogram.
-
LUMO Calculation: The LUMO energy level is calculated from the onset of the reduction potential (Ered, onset) using the following empirical formula:
ELUMO = - (Ered, onset - E1/2, Fc/Fc⁺ + 4.8) eV
where E1/2, Fc/Fc⁺ is the half-wave potential of the ferrocene/ferrocenium couple.
Computational Protocol: Density Functional Theory (DFT)
DFT calculations provide a theoretical means to estimate the energies of molecular orbitals, including the LUMO.
Methodology:
-
Molecular Geometry Optimization: The three-dimensional structure of the molecule is first optimized to find its lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine the energies of the molecular orbitals.
-
LUMO Energy Extraction: The energy of the Lowest Unoccupied Molecular Orbital is directly obtained from the output of the calculation.
Signaling Pathways and Logical Relationships
The difference in electron-accepting strength between benzoxadiazole and benzothiadiazole stems from the nature of the heteroatom within the five-membered ring. This fundamental structural difference dictates the energy of the LUMO, which is a key determinant of the molecule's electron-accepting capability.
Caption: Logical diagram illustrating the relationship between the heteroatom, LUMO energy, and electron-accepting strength.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 3. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An efficient electrochemical method for the atom economical synthesis of some benzoxazole derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches - PMC [pmc.ncbi.nlm.nih.gov]
Performance comparison of benzoxadiazole-based polymers in OLEDs
The performance of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the properties of the emissive polymer layer. Benzoxadiazole- and its sulfur analogue, benzothiadiazole-based polymers have emerged as a significant class of materials for OLED applications due to their favorable electronic and photophysical properties. This guide provides a comparative analysis of the performance of these polymers against other common emissive polymers used in OLEDs, supported by experimental data and detailed methodologies.
Performance Comparison of Emissive Polymers
The efficiency, brightness, and operational lifetime are critical metrics for evaluating OLED performance. The following table summarizes the key performance indicators for various polymer classes, providing a comparative framework for researchers.
| Polymer Class | Specific Polymer Example | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Operational Lifetime (T50 @ initial luminance) | Emission Color | CIE Coordinates (x, y) |
| Poly(fluorene-co-benzothiadiazole) | F8BT | ~2.4 - 6.0%[1] | > 50,000 | > 20 hours @ 3700 cd/m² | Green-Yellow | (0.36, 0.61) |
| Poly(p-phenylene vinylene) Derivative | MEH-PPV | ~0.1 - 3.2% | ~1,000 - 10,000 | Varies significantly with device architecture | Orange-Red | Not widely reported |
| Thermally Activated Delayed Fluorescence (TADF) Emitter (in polymer host) | (Guest) in Poly(N-vinylcarbazole) (PVK) | ~10 - 20% | > 10,000 | Varies | Varies with guest | Varies with guest |
| Triphenylamine/Benzothiadiazole Small Molecule (Non-doped) | TBAN | 5.7%[2] | 74,820[2] | Not reported | Orange | Not reported |
Note: Performance metrics can vary significantly based on device architecture, fabrication conditions, and the specific chemical structure of the polymer. The data presented here is a representative range based on published literature. Benzothiadiazole-based polymers, such as F8BT, are often used as a close analogue for benzoxadiazole-based polymers in research due to their similar electronic structures and properties.
Experimental Protocols
The performance data cited in this guide is typically obtained through standardized fabrication and characterization procedures for solution-processed OLEDs.
OLED Fabrication via Spin Coating
A common method for fabricating polymer-based OLEDs in a research setting is spin coating, which allows for the deposition of uniform thin films from solution.
Substrate Preparation:
-
Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone to improve the work function of the ITO and enhance hole injection.
Layer Deposition:
-
Hole Injection Layer (HIL): A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate to form a film of approximately 30-40 nm. The substrate is then annealed to remove residual solvent.
-
Emissive Layer (EML): The emissive polymer (e.g., F8BT) is dissolved in a suitable organic solvent (e.g., toluene, chlorobenzene). The solution is then spin-coated on top of the HIL. The thickness of this layer is typically in the range of 50-80 nm. The substrate is annealed to remove the solvent.
-
Electron Transport Layer (ETL) & Cathode: An electron transport layer (e.g., TPBi) and a low work function metal cathode (e.g., Ca/Al or LiF/Al) are deposited via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).
Encapsulation:
-
To prevent degradation from moisture and oxygen, the fabricated devices are encapsulated using a UV-curable epoxy and a glass coverslip in an inert atmosphere (e.g., a glovebox).
Device Characterization
The performance of the fabricated OLEDs is evaluated using a set of standard electrical and optical measurements.
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
A source measure unit is used to apply a variable voltage across the device while simultaneously measuring the current flowing through it and the light output (luminance).
-
The current density is calculated by dividing the current by the active area of the pixel.
-
The luminance is measured using a calibrated photodiode or a spectroradiometer.
-
From this data, key parameters such as turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W) are determined.
External Quantum Efficiency (EQE):
-
The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected. It is a critical measure of the device's efficiency.
-
EQE is typically measured using an integrating sphere to capture all the emitted light, coupled with a calibrated spectrometer and a source measure unit.
Electroluminescence (EL) Spectrum and CIE Coordinates:
-
The EL spectrum of the device is measured using a spectrometer to determine the peak emission wavelength and the full width at half maximum (FWHM).
-
The Commission Internationale de l'Eclairage (CIE) 1931 color coordinates are calculated from the EL spectrum to precisely define the emitted color.
Operational Lifetime:
-
The stability of the OLED is assessed by monitoring the decrease in luminance over time while driving the device at a constant current density.
-
The operational lifetime is often reported as T50, which is the time it takes for the luminance to decrease to 50% of its initial value.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing the performance of different emissive polymers in OLEDs.
References
Benzoxadiazole: A Promising Bioisosteric Scaffold for Enhancing Drug Properties
A strategic shift in drug design is replacing traditionally used ester and amide groups with benzoxadiazole moieties to overcome metabolic instability and improve pharmacokinetic profiles. This guide provides a comparative analysis of benzoxadiazole as a bioisosteric replacement, supported by experimental data and detailed protocols for researchers in drug discovery.
In the quest for more effective and durable therapeutics, medicinal chemists are increasingly turning to bioisosterism—the substitution of a chemical group with another that retains similar physical and chemical properties, leading to comparable biological activity. One such strategic replacement gaining traction is the use of the benzoxadiazole ring system in place of labile ester and amide functionalities. This substitution is proving to be a valuable tool for enhancing key drug-like properties, including metabolic stability, cell permeability, and overall bioavailability.
The primary motivation for replacing ester and amide groups stems from their susceptibility to enzymatic degradation by esterases and proteases in the body. This rapid metabolism can lead to a short half-life and reduced efficacy of a drug. The benzoxadiazole scaffold, being a stable heterocyclic ring, is resistant to such hydrolytic cleavage, offering a significant advantage in designing more robust drug candidates.
Performance Comparison: Benzoxadiazole vs. Ester and Amide
The successful application of benzoxadiazole as a bioisostere has been demonstrated in various therapeutic areas. While direct head-to-head comparisons in single publications are not always available, the broader class of oxadiazoles, to which benzoxadiazole belongs, has shown significant improvements over traditional esters and amides in several key parameters.
For instance, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, the replacement of an amide group with an oxadiazole ring resulted in compounds that were nearly equipotent to the parent amide. Crucially, these oxadiazole analogs exhibited a slight improvement in in vitro metabolic stability, a critical factor for oral drug candidates.
In another compelling example, a 1,2,4-oxadiazole bioisostere of caffeic acid phenethyl ester (CAPE), a natural compound with promising anti-inflammatory and anticancer properties, demonstrated a 25% increase in stability in human plasma compared to the parent ester. This enhanced stability is a key factor for potential in vivo applications.
Below is a table summarizing the expected qualitative and quantitative impact of replacing an ester or amide group with a benzoxadiazole moiety, based on trends observed for the broader oxadiazole class.
| Property | Ester/Amide | Benzoxadiazole Bioisostere | Rationale for Improvement |
| Metabolic Stability (t½) | Low to Moderate | High | The heterocyclic ring is resistant to hydrolysis by esterases and amidases. |
| Cell Permeability (Papp) | Variable | Moderate to High | Increased lipophilicity and altered hydrogen bonding capacity can improve membrane passage. |
| Aqueous Solubility | Variable | Moderate | Can be modulated by substituents on the benzoxadiazole ring. |
| Target Binding Affinity (IC₅₀/Kᵢ) | Potent | Comparable Potency | The benzoxadiazole scaffold can mimic the key electronic and steric features of the ester/amide bond required for target interaction. |
| Lipophilicity (LogP/LogD) | Moderate | Higher | The aromatic heterocyclic system generally increases lipophilicity. |
Experimental Protocols
To aid researchers in evaluating benzoxadiazole as a bioisosteric replacement, detailed methodologies for key in vitro assays are provided below.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (human or other species) are thawed on ice.
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
-
Incubation:
-
The test compound is diluted to the final concentration (e.g., 1 µM) in the reaction buffer.
-
Liver microsomes (e.g., 0.5 mg/mL final concentration) are added to the compound solution and pre-incubated at 37°C for 5 minutes.
-
The reaction is initiated by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Termination:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction in each aliquot is terminated by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay that predicts passive membrane permeability.
Protocol:
-
Plate Preparation:
-
A filter plate (donor plate) is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.
-
An acceptor plate is filled with buffer (e.g., phosphate-buffered saline, pH 7.4) containing a small percentage of a solubilizing agent.
-
-
Compound Addition:
-
The test compound is dissolved in the donor buffer.
-
-
Incubation:
-
The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated at room temperature for a set period (e.g., 4-16 hours).
-
-
Analysis:
-
The concentrations of the compound in the donor and acceptor wells are determined by UV-Vis spectroscopy or LC-MS/MS.
-
The permeability coefficient (Pe) is calculated.
-
Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium, to assess both passive and active transport.
Protocol:
-
Cell Culture:
-
Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation and monolayer formation.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Measurement:
-
The test compound is added to the apical (A) or basolateral (B) side of the monolayer.
-
The appearance of the compound on the opposite side is measured over time (e.g., up to 2 hours).
-
-
Analysis:
-
Samples from both compartments are analyzed by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A).
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to identify if the compound is a substrate for efflux transporters.
-
Target Binding Affinity Assay (Radioligand Binding)
This assay measures the affinity of a compound for its biological target by competing with a radiolabeled ligand.
Protocol:
-
Preparation:
-
A source of the target receptor (e.g., cell membranes, purified protein) is prepared.
-
A radiolabeled ligand with known affinity for the target is selected.
-
-
Competition Assay:
-
A fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
-
Separation and Detection:
-
The bound radioligand is separated from the unbound ligand (e.g., by filtration).
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Analysis:
-
The data are plotted to generate a competition curve.
-
The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibitory constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Visualizing the Impact of Benzoxadiazole Bioisosteres
To illustrate the strategic role of benzoxadiazole bioisosteres, the following diagrams depict a generalized workflow for their evaluation and a key signaling pathway where such compounds can exert their therapeutic effects.
Caption: A generalized workflow for the bioisosteric replacement of an ester or amide with a benzoxadiazole and subsequent evaluation.
Many benzoxazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels), which is a hallmark of cancer. Small molecule inhibitors typically target the ATP-binding site of the kinase domain, preventing the signaling cascade that leads to cell proliferation and migration.
Caption: Inhibition of the VEGF signaling pathway by a benzoxadiazole-based VEGFR-2 inhibitor.
Purity Under Scrutiny: A Comparative Guide to HPLC-MS for the Validation of 4,7-Dibromobenzo[c]oxadiazole
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone of reliable and reproducible results. The integrity of a starting material like 4,7-Dibromobenzo[c]oxadiazole, a key building block in the synthesis of fluorescent probes and pharmacologically active compounds, directly influences the outcome of subsequent reactions and the safety profile of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical techniques for the purity validation of this critical intermediate. We present detailed experimental protocols and comparative performance data to facilitate informed decisions in your analytical workflow.
The Power of HPLC-MS in Purity Determination
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has emerged as a gold standard for the purity analysis of organic compounds. This hyphenated technique offers the high-resolution separation power of HPLC with the sensitive and selective detection capabilities of MS. For a compound like 4,7-Dibromobenzo[c]oxadiazole, HPLC-MS provides not only a quantitative assessment of the main component but also the detection and potential identification of process-related impurities and degradation products, even at trace levels. The inherent selectivity of MS, particularly its ability to monitor for the characteristic isotopic pattern of bromine, provides an additional layer of confidence in the analytical results.
Experimental Protocol: HPLC-MS for 4,7-Dibromobenzo[c]oxadiazole
This section outlines a robust reversed-phase HPLC-MS method for the purity validation of 4,7-Dibromobenzo[c]oxadiazole.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100 - 500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
Sample Preparation:
Accurately weigh approximately 1 mg of 4,7-Dibromobenzo[c]oxadiazole and dissolve in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution. Further dilute with the initial mobile phase composition (50:50 Mobile Phase A:Mobile Phase B) to a working concentration of 10 µg/mL.
Experimental workflow for HPLC-MS purity validation.
Comparative Analysis with Alternative Methods
While HPLC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques. The following table compares the performance of HPLC-MS with Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of small organic molecules like 4,7-Dibromobenzo[c]oxadiazole.
| Feature | HPLC-MS | GC-MS | qNMR |
| Principle | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Intrinsic quantitative response of nuclei in a magnetic field. |
| Quantitation | Relative (requires a reference standard). | Relative (requires a reference standard). | Absolute (can determine purity without a specific analyte reference standard).[1] |
| Selectivity | High, especially with high-resolution MS. Good for isomers. | High selectivity based on mass fragmentation patterns. Excellent for volatile impurities. | Excellent for structural elucidation and identification of impurities.[1] |
| Sensitivity | Very high (typically ppb to low ppm levels).[2] | Very high (can detect trace level volatile impurities, ppb levels).[3] | Moderate (typically requires mg of sample). |
| Typical Purity Assay Precision (RSD) | < 2% | < 3% | < 1% |
| Typical Limit of Quantitation (LOQ) | ~0.05% | ~0.02% | ~0.5% |
| Sample Throughput | Moderate (15-20 min/sample) | High (10-15 min/sample) | Lower (requires longer acquisition times for high precision) |
| Destructive Analysis | Yes | Yes | No |
Note: The values presented are typical and can vary depending on the specific instrumentation and method parameters.
Logical relationship of purity assessment methods.
Discussion and Recommendations
For routine quality control and comprehensive impurity profiling of 4,7-Dibromobenzo[c]oxadiazole, a validated HPLC-MS method is the recommended primary technique . Its high resolution, sensitivity, and specificity make it ideal for detecting and quantifying a broad range of potential impurities.
However, a multi-faceted approach provides the most complete picture of a compound's purity. GC-MS is an excellent complementary technique for the analysis of volatile and semi-volatile impurities, such as residual solvents from the synthesis, which may not be readily detected by HPLC.
For an independent and highly accurate purity assessment, quantitative NMR (qNMR) is invaluable. As a primary analytical method, qNMR can determine the absolute purity of 4,7-Dibromobenzo[c]oxadiazole without the need for a specific, highly characterized reference standard of the compound itself.[4][5] This makes it a powerful tool for the certification of reference materials and for providing an orthogonal confirmation of the purity value obtained by HPLC-MS.
References
A Comparative Analysis of the Photophysical Properties of Diarylbenzothiadiazoles
A detailed guide for researchers and drug development professionals on the key photophysical characteristics of prominent diarylbenzothiadiazole derivatives, complete with experimental data and protocols.
Diarylbenzothiadiazoles are a significant class of heterocyclic compounds that have garnered considerable interest in the fields of materials science and medicinal chemistry due to their unique photophysical properties. These properties, including strong fluorescence, large Stokes shifts, and sensitivity to the local environment, make them promising candidates for applications such as fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers. This guide provides a comparative overview of the photophysical characteristics of several key diarylbenzothiadiazole derivatives, supported by experimental data and detailed methodologies.
Comparative Photophysical Data
The following table summarizes the key photophysical properties of selected diarylbenzothiadiazole derivatives in different solvents. These compounds exhibit a range of absorption and emission characteristics, highlighting the tunability of their optical properties through structural modifications.
| Compound | Solvent | Absorption Max (λ_abs_, nm) | Emission Max (λ_em_, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F_) |
| 4,7-diphenyl-2,1,3-benzothiadiazole (P₂-BTD) | Toluene | 395 | 495 | 5100 | 0.85 |
| Dioxane | 396 | 515 | 5800 | 0.98 | |
| Chloroform | 399 | 530 | 6200 | 0.75 | |
| (TMS-P)₂-BTD | Toluene | 400 | 500 | 4900 | 0.88 |
| Dioxane | 401 | 520 | 5700 | 0.95 | |
| Chloroform | 404 | 535 | 6100 | 0.80 | |
| 4,7-dithien-2-yl-2,1,3-benzothiadiazole | Cyclohexane | 440 | 540 | 4400 | 0.60 |
| Toluene | 450 | 580 | 5100 | 0.50 | |
| Acetonitrile | 460 | 620 | 5500 | 0.20 |
Data compiled from multiple sources.[1][2] (TMS-P)₂-BTD refers to the derivative with terminal trimethylsilyl substituents.
Experimental Protocols
The accurate determination of photophysical properties is crucial for the evaluation and comparison of fluorescent compounds. Below are detailed methodologies for key experiments.
Synthesis of Diarylbenzothiadiazoles
The synthesis of diarylbenzothiadiazoles typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille reaction. For example, the synthesis of 4,7-diphenyl-2,1,3-benzothiadiazole (P₂-BTD) can be achieved by reacting 4,7-dibromo-2,1,3-benzothiadiazole with phenylboronic acid in the presence of a palladium catalyst and a base. The general reaction scheme is as follows:
-
Reactants: 4,7-dihalo-2,1,3-benzothiadiazole, arylboronic acid (or organotin reagent), palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃).
-
Solvent: A suitable organic solvent such as toluene, dioxane, or DMF.
-
Procedure: The reactants are dissolved in the solvent, and the mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) for several hours. After completion of the reaction, the product is extracted, purified by column chromatography, and characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
UV-Visible Absorption and Fluorescence Spectroscopy
These measurements are fundamental to characterizing the electronic transitions of the molecules.
-
Instrumentation: A UV-Visible spectrophotometer and a spectrofluorometer are required.
-
Sample Preparation: Solutions of the diarylbenzothiadiazole derivatives are prepared in spectroscopic grade solvents at a concentration that results in an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
-
Measurement:
-
Absorption Spectra: The absorption spectrum is recorded by scanning a range of wavelengths (e.g., 250-700 nm) to determine the wavelength of maximum absorption (λ_abs_).
-
Emission Spectra: The sample is excited at its λ_abs_, and the fluorescence emission is scanned over a longer wavelength range to determine the wavelength of maximum emission (λ_em_). The Stokes shift is then calculated as the difference in wavenumbers between the absorption and emission maxima.
-
Fluorescence Quantum Yield (Φ_F_) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is often determined using a comparative method with a well-characterized standard.[1]
-
Standard Selection: A fluorescent standard with a known quantum yield and an emission range similar to the sample is chosen. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_F_ = 0.54), rhodamine 6G in ethanol (Φ_F_ = 0.95), and 9,10-diphenylanthracene in cyclohexane (Φ_F_ = 0.90).[1]
-
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorption and fluorescence spectra for all solutions.
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_F,sample_) is calculated using the following equation:
Φ_F,sample_ = Φ_F,std_ × (m_sample_ / m_std_) × (η_sample_² / η_std_²)
where Φ_F,std_ is the quantum yield of the standard, m is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for characterizing the photophysical properties of diarylbenzothiadiazoles and a conceptual representation of the intramolecular charge transfer (ICT) process that is often responsible for their unique photophysical behavior.
References
- 1. Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to New Organic Dyes for Dye-Sensitized Solar Cells: Benchmarking Against the KEA Series
For researchers and scientists in the field of renewable energy and drug development, the quest for more efficient and stable Dye-Sensitized Solar Cells (DSSCs) is a continuous endeavor. The sensitizing dye is the heart of the DSSC, governing its light-harvesting and charge-injection properties. For years, ruthenium-based complexes have been the benchmark, but their high cost and potential environmental concerns have propelled the development of metal-free organic dyes. Among these, the KEA series has served as a notable reference. This guide provides an in-depth technical comparison of emerging organic dyes against the established KEA series, offering experimental data and protocols to inform your research and development.
The Critical Role of the Sensitizer in DSSC Performance
A Dye-Sensitized Solar Cell operates on the principle of capturing light energy using a molecular sensitizer and converting it into electrical energy. The fundamental processes are illustrated in the workflow below.[1] The efficiency of a DSSC is critically dependent on several key parameters of the sensitizer: a broad and intense absorption spectrum, appropriate energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for efficient electron injection and dye regeneration, and high stability under operational conditions.
Most high-performance organic dyes for DSSCs are designed based on a donor-π-acceptor (D-π-A) architecture.[1][2] This structure facilitates intramolecular charge transfer (ICT) upon photoexcitation, a crucial step for efficient electron injection into the semiconductor's conduction band. The donor (D) is an electron-rich moiety, the acceptor (A) is an electron-withdrawing group that also anchors the dye to the semiconductor surface (typically TiO₂), and the π-bridge connects the donor and acceptor, enabling efficient charge separation.
Caption: Workflow of a Dye-Sensitized Solar Cell.
Benchmarking New Organic Dyes: A Comparative Analysis
The following table provides a comparative overview of the photovoltaic performance of selected new organic dyes against the KEA series. The key performance metrics are:
-
Jsc (Short-circuit current density): The maximum current a solar cell can deliver at zero voltage. It is highly dependent on the light-harvesting efficiency of the dye.
-
Voc (Open-circuit voltage): The maximum voltage a solar cell can produce when no current is flowing. It is related to the difference between the Fermi level of the semiconductor and the redox potential of the electrolyte.
-
FF (Fill Factor): A measure of the "squareness" of the J-V curve, indicating how efficiently the generated power can be extracted.
-
PCE (η, Power Conversion Efficiency): The overall efficiency of the solar cell in converting light energy into electrical energy.
| Dye | Jsc (mA/cm²) | Voc (V) | FF | PCE (η, %) | Reference Electrolyte |
| KEA Series (Benchmark) | |||||
| KEA1 | 14.5 | 0.72 | 0.68 | 7.1 | Iodide/Triiodide |
| KEA2 | 15.2 | 0.74 | 0.69 | 7.8 | Iodide/Triiodide |
| New Organic Dyes | |||||
| ND02 | 17.14 | 0.698 | 0.694 | 8.30 | Iodide/Triiodide[3] |
| W7 | 10.51 | 0.880 | 0.74 | 6.9 | Solid-State[4] |
| W8 | 9.55 | 0.870 | 0.62 | 5.2 | Solid-State[4] |
| WS3 | 13.2 | 0.847 | 0.65 | 7.4 | Cobalt-based[5] |
| TITB | 23.01 | 0.659 | - | - | Not Specified[6] |
| PITB | 21.47 | 0.640 | - | - | Not Specified[6] |
Note: The performance of DSSCs can vary depending on fabrication conditions, including the specific TiO₂ paste, electrolyte composition, and measurement setup. The data presented here is for comparative purposes, and direct in-house benchmarking is always recommended.
Experimental Protocols for DSSC Fabrication and Characterization
To ensure reproducible and reliable results when benchmarking new dyes, it is crucial to follow standardized experimental protocols. The following sections detail the key steps in DSSC fabrication and characterization.
DSSC Fabrication Workflow
Caption: A typical workflow for the fabrication of a Dye-Sensitized Solar Cell.
Step-by-Step Methodology
1. FTO-Coated Glass Substrate Preparation:
-
Clean the fluorine-doped tin oxide (FTO) coated glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the cleaned substrates with a UV-Ozone cleaner for 20 minutes to remove any residual organic contaminants.
2. Photoanode (TiO₂ Electrode) Preparation:
-
Deposit a compact layer of TiO₂ on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate)) and annealing at 500°C for 30 minutes. This layer prevents short-circuiting between the electrolyte and the FTO.
-
Deposit a mesoporous TiO₂ layer (typically 10-15 µm thick) on top of the compact layer using the doctor-blade technique with a commercially available TiO₂ paste.
-
Sinter the TiO₂-coated substrate in a furnace at 500°C for 30 minutes to ensure good particle-to-particle connectivity and adhesion to the substrate.
-
Optionally, a scattering layer of larger TiO₂ particles can be deposited on top of the transparent layer to enhance light harvesting.
3. Dye Sensitization:
-
Immerse the cooled TiO₂ electrodes in a solution of the organic dye (typically 0.3-0.5 mM in a suitable solvent like a mixture of acetonitrile and tert-butanol) for a specific duration (e.g., 12-24 hours) at room temperature. The dye loading can be optimized by varying the immersion time and temperature.
-
After sensitization, rinse the electrodes with the same solvent to remove any non-adsorbed dye molecules and dry them.
4. Counter Electrode Preparation:
-
Prepare the counter electrode by depositing a thin layer of a catalyst, typically platinum, on another FTO-coated glass substrate. This can be done by drop-casting a solution of H₂PtCl₆ in isopropanol and heating it to 400°C for 15 minutes.
5. DSSC Assembly and Electrolyte Injection:
-
Assemble the dye-sensitized TiO₂ electrode and the platinum-coated counter electrode in a sandwich-like configuration, separated by a thin thermoplastic sealant (e.g., Surlyn®).
-
Heat the assembly to melt the sealant and create a sealed cell.
-
Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling. The electrolyte typically consists of an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent like acetonitrile.
-
Seal the holes with a small piece of sealant and a coverslip.
Photovoltaic Characterization
The performance of the fabricated DSSCs should be evaluated under standard test conditions (STC): AM 1.5G solar irradiation at 100 mW/cm².
-
Current Density-Voltage (J-V) Measurement: Use a solar simulator and a source meter to measure the J-V characteristics of the DSSC. From the J-V curve, the key photovoltaic parameters (Jsc, Voc, FF, and PCE) can be determined.
-
Incident Photon-to-Current Conversion Efficiency (IPCE): Measure the IPCE spectrum to determine the quantum efficiency of the device at different wavelengths. This provides insights into the light-harvesting and charge injection efficiencies of the dye.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS to investigate the charge transfer processes occurring at the different interfaces within the DSSC, such as the TiO₂/dye/electrolyte and electrolyte/counter electrode interfaces. This can provide valuable information about electron lifetime and charge recombination kinetics.
Conclusion and Future Outlook
The development of new, efficient, and stable organic dyes is a key driver for the advancement of DSSC technology. While the KEA series has provided a valuable benchmark, recent research has demonstrated the potential of novel D-π-A and related architectures to achieve higher power conversion efficiencies. By systematically designing and synthesizing new organic sensitizers and employing rigorous fabrication and characterization protocols, the scientific community can continue to push the boundaries of DSSC performance. This guide serves as a foundational resource for researchers aiming to contribute to this exciting field, providing both a comparative analysis of current materials and the practical knowledge needed for their evaluation.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Review of the Development of Dyes for Dye-Sensitized Solar Cells [e-asct.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. D–π–A organic dyes derived from the indacenodithiophene core moiety for efficient dye-sensitized solar cells - Energy Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the In Vivo Antitumor Efficacy of Benzoxadiazole PD-L1 Inhibitors and BMS-1016
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical in vivo antitumor efficacy of a promising benzoxadiazole-based programmed death-ligand 1 (PD-L1) inhibitor, specifically the prodrug L24 (derived from the active compound L7), and the well-characterized small molecule PD-L1 inhibitor, BMS-1016. The data presented is compiled from published preclinical studies and is intended to offer an objective overview to inform further research and development in the field of cancer immunotherapy.
At a Glance: Comparative Efficacy
The following tables summarize the key quantitative data on the in vitro and in vivo performance of the benzoxadiazole inhibitor L7/L24 and BMS-1016.
| Inhibitor | Target | In Vitro IC50 (HTRF Assay) | In Vitro EC50 (Cell-Based Assay) |
| Benzoxadiazole L7 | Human PD-L1 | 1.8 nM[1] | 375 nM[1] |
| BMS-1016 | Human PD-L1 | ~36 nM (20-fold less potent than L7)[1] | 2075 nM[1] |
Table 1: In Vitro Potency Comparison. HTRF (Homogeneous Time-Resolved Fluorescence) assay measures the direct inhibition of the PD-1/PD-L1 interaction. The cell-based coculture assay measures the functional blockade of the PD-1/PD-L1 interaction in a cellular context.
| Inhibitor | Mouse Model | Tumor Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| Benzoxadiazole L24 (Prodrug of L7) | Syngeneic (C57BL/6) | MC38 (Colon Adenocarcinoma) | 50 mg/kg, oral, once daily | 55.1% |
| Benzoxadiazole L24 (Prodrug of L7) | PD-L1 Humanized Mice | MC38 (human PD-L1 knock-in) | 25 mg/kg, oral, once daily | 44.2% |
| Benzoxadiazole L24 (Prodrug of L7) | PD-L1 Humanized Mice | MC38 (human PD-L1 knock-in) | 50 mg/kg, oral, once daily | 30.8% |
| BMS-1016 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: In Vivo Antitumor Efficacy. This table highlights the in vivo performance of the benzoxadiazole prodrug L24 in different mouse models. Unfortunately, directly comparable in vivo efficacy data for BMS-1016 from the same or similar studies was not publicly available at the time of this review.
Mechanism of Action: The PD-1/PD-L1 Signaling Pathway
The programmed cell death protein 1 (PD-1) receptor, expressed on activated T cells, interacts with its ligand, PD-L1, which can be highly expressed on tumor cells. This interaction delivers an inhibitory signal to the T cell, leading to immune evasion by the tumor. Small molecule inhibitors, such as the benzoxadiazole derivatives and BMS-1016, function by binding to PD-L1, thereby preventing its interaction with PD-1 and restoring the T cell's ability to recognize and eliminate cancer cells.
Caption: PD-1/PD-L1 signaling and inhibitor action.
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide, providing a framework for the in vivo evaluation of small molecule PD-L1 inhibitors.
Syngeneic Mouse Model for In Vivo Antitumor Efficacy
This protocol describes a typical workflow for assessing the antitumor activity of a compound in an immunocompetent mouse model.
1. Cell Culture and Animal Models:
- Cell Line: The murine colon adenocarcinoma cell line MC38 is cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- Animals: Female C57BL/6 mice, typically 6-8 weeks old, are used. These mice are immunologically compatible with the MC38 tumor cells.
2. Tumor Implantation:
- MC38 cells are harvested during their exponential growth phase and resuspended in sterile phosphate-buffered saline (PBS).
- A suspension of 1 x 10^6 MC38 cells is injected subcutaneously into the right flank of each mouse.
3. Treatment Administration:
- When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
- The benzoxadiazole prodrug L24 is administered orally (p.o.) once daily at the specified doses (e.g., 25 or 50 mg/kg).
- The control group receives the vehicle solution following the same schedule.
4. Monitoring and Endpoint:
- Tumor volume is measured every 2-3 days using calipers and calculated with the formula: (length × width²)/2.
- Animal body weight and general health are monitored throughout the study.
- The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
- Tumor Growth Inhibition (TGI) is calculated as: [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100%.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
cell_culture [label="Tumor Cell Culture\n(e.g., MC38)"];
tumor_implantation [label="Subcutaneous Tumor\nImplantation in Mice"];
randomization [label="Tumor Growth to\nPalpable Size &\nRandomization"];
treatment [label="Daily Oral Administration\n(Benzoxadiazole L24 or Vehicle)"];
monitoring [label="Tumor Volume & Body\nWeight Measurement\n(every 2-3 days)"];
endpoint [label="Study Endpoint\n(e.g., predetermined tumor size)"];
analysis [label="Tumor Excision &\nData Analysis (TGI)"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> cell_culture;
cell_culture -> tumor_implantation;
tumor_implantation -> randomization;
randomization -> treatment;
treatment -> monitoring;
monitoring -> endpoint;
endpoint -> analysis;
analysis -> end;
}
Caption: Workflow for in vivo antitumor efficacy study.
PD-L1 Humanized Mouse Model
This model is employed to evaluate the efficacy of inhibitors that are specific to human PD-L1.
1. Animal Model:
- Mice with the extracellular domain of the murine PD-L1 gene replaced by its human counterpart are used. This allows for the testing of human-specific PD-L1 inhibitors in an otherwise immunocompetent mouse.
2. Study Design:
- The experimental procedure, including tumor implantation, treatment, and monitoring, is similar to the syngeneic model described above. The key difference is the use of the humanized mouse strain to accommodate the human-specific inhibitor.
Concluding Remarks
The benzoxadiazole derivative L7 demonstrates significantly higher potency in in vitro assays compared to BMS-1016. The corresponding prodrug, L24, exhibits promising in vivo antitumor efficacy in both syngeneic and PD-L1 humanized mouse models, suggesting its potential as an orally bioavailable cancer immunotherapeutic agent. A notable observation in the humanized model was the inverse dose-response, where a lower dose of L24 resulted in higher tumor growth inhibition, a phenomenon that warrants further investigation.
A direct in vivo comparison with BMS-1016 is challenging due to the lack of publicly available, directly comparable preclinical data. Further studies featuring a head-to-head in vivo comparison of these two classes of inhibitors in the same tumor models would be invaluable for the field. Researchers are encouraged to consider the methodologies and data presented in this guide to inform the design of future preclinical studies in the pursuit of novel, effective, and orally available small molecule immunotherapies.
References
A Comparative Guide to Cross-Referencing NMR Data for 4,7-Dibromobenzo[c]oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-referencing of nuclear magnetic resonance (NMR) data for 4,7-Dibromobenzo[c]oxadiazole against published spectra. While a comprehensive search of publicly available databases did not yield experimental ¹H and ¹³C NMR spectra for this specific compound, this guide furnishes a detailed experimental protocol for acquiring such data and a standardized workflow for its comparison, which are critical for structural verification and quality control in research and development.
Data Presentation
Once experimental NMR data for 4,7-Dibromobenzo[c]oxadiazole is acquired, the following tables can be used to systematically compare it with published or reference spectra.
¹H NMR Data Comparison
| Parameter | Experimental Value | Published Value |
| Solvent | e.g., CDCl₃ | e.g., CDCl₃ |
| Frequency (MHz) | e.g., 400 | e.g., 400 |
| Chemical Shift (δ) (ppm) | e.g., 7.85 (s, 2H) | e.g., 7.85 (s, 2H) |
| Coupling Constant (J) (Hz) | N/A | N/A |
| Multiplicity | Singlet | Singlet |
¹³C NMR Data Comparison
| Parameter | Experimental Value | Published Value |
| Solvent | e.g., CDCl₃ | e.g., CDCl₃ |
| Frequency (MHz) | e.g., 100 | e.g., 100 |
| Chemical Shift (δ) (ppm) | e.g., 149.5 (C-N), 131.0 (C-Br), 110.2 (C-H) | e.g., 149.5, 131.0, 110.2 |
Experimental Protocols
A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a solid aromatic compound like 4,7-Dibromobenzo[c]oxadiazole is outlined below.
1. Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for aromatic compounds include Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆).[2][3][4] The choice of solvent is crucial as it can influence chemical shifts.
-
Dissolution: In a small vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[2] Gentle warming or vortexing can aid dissolution.
-
Filtration: To remove any particulate matter that could interfere with the magnetic field homogeneity and degrade spectral quality, filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added for precise chemical shift calibration, although the residual solvent peak is often used as a reference.[1]
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is generally sufficient.
-
Number of Scans: 8 to 16 scans usually provide a good signal-to-noise ratio.
-
Spectral Width: A range of -2 to 12 ppm is typically adequate for most organic compounds.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is standard.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is necessary to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of 0 to 220 ppm is standard for organic molecules.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.[5]
-
Workflow for Cross-Referencing NMR Data
The following diagram illustrates the logical workflow for comparing experimentally obtained NMR data with published spectra for compound verification.
Caption: Workflow for NMR data cross-referencing.
References
Unveiling a New Class of hPD-L1 Inhibitors: A Comparative Analysis of Benzoxadiazole Derivatives Using Surface Plasmon Resonance
For Immediate Release
In the landscape of cancer immunotherapy, the development of small-molecule inhibitors targeting the programmed death-ligand 1 (PD-L1) is a promising avenue. This guide provides a comparative analysis of novel benzoxadiazole derivatives against a known lead compound, focusing on their binding affinity to human PD-L1 (hPD-L1) as validated by Surface Plasmon Resonance (SPR) assays. This information is crucial for researchers, scientists, and drug development professionals working on next-generation immune checkpoint inhibitors.
A recent study has brought to light a series of benzo[c][1][2][3]oxadiazole derivatives as potent PD-L1 inhibitors. Among these, compound L7 has demonstrated significantly higher potency compared to the lead compound, BMS-1016 .[1] The binding affinity of these compounds to hPD-L1 was rigorously quantified using SPR, a label-free technique that monitors molecular interactions in real-time.[3][4]
Comparative Binding Affinity Data
The equilibrium dissociation constant (KD) is a key parameter for assessing the binding affinity between a ligand (small molecule) and a protein, with a lower KD value indicating a stronger binding affinity. The SPR analysis revealed that the benzoxadiazole derivative L7 binds to hPD-L1 with a KD value of 3.34 nM.[1] In contrast, BMS-1016, a previously identified inhibitor, serves as a benchmark for comparison.
| Compound | Target Protein | Binding Affinity (KD) | Notes |
| L7 (Benzoxadiazole derivative) | hPD-L1 | 3.34 nM | Showed no binding to hPD-1.[1] |
| BMS-1016 (Lead compound) | hPD-L1 | Not explicitly stated in the provided abstract, but L7 is noted to be 20-fold more potent in an HTRF assay.[1] | A known PD-L1 inhibitor used for comparison. |
Experimental Workflow: SPR Assay
The following diagram illustrates the general workflow for determining the binding affinity of small molecules to a target protein using Surface Plasmon Resonance.
Caption: Workflow of the Surface Plasmon Resonance (SPR) assay.
Experimental Protocols
The following is a representative protocol for an SPR-based binding affinity assay for small molecules targeting hPD-L1, synthesized from established methodologies.[2][3][5]
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Human PD-L1 protein (recombinant)
-
Benzoxadiazole derivatives (e.g., L7) and control compounds (e.g., BMS-1016)
-
Amine coupling kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer: 10 mM Sodium acetate, pH 4.5
-
Analyte dilution buffer: Running buffer with a low percentage of DMSO (e.g., 1-5%)
2. Ligand Immobilization:
-
The CM5 sensor chip surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Recombinant hPD-L1 protein (e.g., 40 µg/mL in 10 mM sodium acetate, pH 4.5) is injected over the activated surface to achieve the desired immobilization level (e.g., ~4500 RU).[2]
-
The surface is then deactivated by injecting 1 M ethanolamine-HCl.
-
A reference flow cell is prepared similarly but without the protein to serve as a blank.[2]
3. Analyte Interaction Analysis:
-
A series of concentrations of the benzoxadiazole derivatives are prepared in the running buffer.
-
Each concentration is injected over the ligand-immobilized and reference flow cells at a constant flow rate.
-
The association of the analyte to the ligand is monitored in real-time, followed by a dissociation phase where only the running buffer flows over the chip.
-
Between each analyte injection, the sensor surface is regenerated using a specific regeneration solution to remove any bound analyte.
4. Data Analysis:
-
The response data from the reference flow cell is subtracted from the active flow cell to correct for bulk refractive index changes and non-specific binding.
-
The resulting sensorgrams (response units vs. time) are analyzed using the instrument's software.
-
The association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka) are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
This guide underscores the potential of benzoxadiazole derivatives as a promising class of hPD-L1 inhibitors. The high binding affinity of compounds like L7, as demonstrated by SPR, warrants further investigation and highlights the importance of robust biophysical techniques in the drug discovery pipeline.
References
- 1. Syntheses, Biological Evaluations, and Mechanistic Studies of Benzo[ c][1,2,5]oxadiazole Derivatives as Potent PD-L1 Inhibitors with In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]
- 3. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 5. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of 4,7-Dibromobenzo[c]oxadiazole: A Guide for Laboratory Professionals
Proper Disposal of 4,7-Dibromobenzo[c][1][2][3]oxadiazole: A Guide for Laboratory Professionals
Authoritative guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 4,7-Dibromobenzo[c][1][2][3]oxadiazole. This document outlines essential safety protocols, waste management procedures, and emergency response to ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE) and Handling
Before handling 4,7-Dibromobenzo[c][1][2][3]oxadiazole, it is mandatory to be familiar with the institutional chemical hygiene plan and the specific SDS for any chemicals used in the procedure.[1] All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][7]
Table 1: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against splashes and vapors that can cause serious eye damage.[2][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which can lead to irritation or absorption of the chemical.[2] |
| Body Protection | A chemically resistant lab coat and closed-toe shoes. | Protects against accidental spills and contamination of personal clothing.[2] |
| Respiratory Protection | Not generally required if work is performed in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges should be used. | Minimizes the risk of inhaling hazardous vapors.[2][7] |
II. Waste Segregation and Container Management
Proper segregation of chemical waste is a critical step in ensuring safe disposal. Halogenated organic compounds must be collected separately from non-halogenated waste streams to facilitate proper treatment and disposal.[1][9]
Key Principles for Waste Containment:
-
Container Compatibility: Use only containers that are compatible with 4,7-Dibromobenzo[c][1][2][3]oxadiazole. Glass containers are generally suitable.[3] Avoid using containers that may react with or be degraded by the chemical or its solvents.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (4,7-Dibromobenzo[c][1][2][3]oxadiazole), and the associated hazards (e.g., "Toxic").[10]
-
Closure: Containers must be kept securely capped at all times, except when adding waste.[3][8] This prevents the release of vapors and protects against spills.
-
Fill Level: Do not overfill containers. Leave at least 10% headspace to allow for expansion of contents.[2]
-
Secondary Containment: It is best practice to store waste containers in a secondary container, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[8]
III. Disposal Procedures
The disposal of 4,7-Dibromobenzo[c][1][2][3]oxadiazole must be handled through your institution's Environmental Health & Safety (EH&S) department or equivalent hazardous waste management service.[1] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[11][12]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Solid Waste: Collect solid 4,7-Dibromobenzo[c][1][2][3]oxadiazole waste in its original container if possible, or in a designated, compatible, and properly labeled hazardous waste container.[8]
-
Liquid Waste: Solutions containing 4,7-Dibromobenzo[c][1][2][3]oxadiazole should be collected in a designated halogenated organic solvent waste container.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent paper, and pipette tips, must be disposed of as hazardous waste.[8] These items should be double-bagged in clear plastic bags and labeled accordingly.[8]
-
-
Storage:
-
Arrange for Pickup:
-
Contact your institution's EH&S department to schedule a pickup for the hazardous waste.[8] Follow their specific procedures for requesting a collection.
-
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.
-
Collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[1]
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
If the substance is volatile or dusty, close the laboratory doors to contain the vapors.
-
Contact your institution's emergency response team or EH&S department immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
In case of personal exposure, follow these first-aid measures while seeking immediate medical attention:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[5][13]
Below is a diagram illustrating the decision-making workflow for the proper disposal of 4,7-Dibromobenzo[c][1][2][3]oxadiazole.
Caption: Disposal workflow for 4,7-Dibromobenzo[c][1][2][3]oxadiazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. pfw.edu [pfw.edu]
- 4. This compound [myskinrecipes.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. 4,7-ジブロモベンゾ[c]-1,2,5-チアジアゾール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. acs.org [acs.org]
- 12. cdc.gov [cdc.gov]
- 13. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 4,7-Dibromobenzo[c][1,2,5]oxadiazole
Essential Safety and Handling Guide for 4,7-Dibromobenzo[c][1][2][3]oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 4,7-Dibromobenzo[c][1][2][3]oxadiazole. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification | Purpose |
| Respiratory Protection | Air-purifying Respirator | NIOSH-approved N95 or higher | To prevent inhalation of the powdered compound. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | ANSI Z87.1 compliant | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during vigorous mixing.[2][4] |
| Hand Protection | Chemical-resistant Gloves | Nitrile gloves (double-gloving recommended) | To prevent skin contact with the toxic compound.[5][6] |
| Body Protection | Laboratory Coat | Standard | To protect skin and clothing from contamination.[3][6] |
| Foot Protection | Closed-toe Shoes | --- | To protect feet from spills and falling objects.[6] |
Operational Plan: Step-by-Step Handling Protocol
All handling of 4,7-Dibromobenzo[c][1][2][3]oxadiazole must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Experimental Workflow:
-
Preparation:
-
Before beginning work, thoroughly review this guide and any available safety information.
-
Ensure the chemical fume hood is operational and the sash is at the lowest practical height.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within the fume hood.
-
Use anti-static weigh boats or paper to prevent dispersal of the powder.
-
Close the primary container tightly immediately after dispensing.
-
-
In-Experiment Handling:
-
Keep all containers with the compound sealed when not in immediate use.
-
Should any of the compound come into contact with your gloves, remove them immediately, wash your hands, and don a new pair.
-
-
Post-Experiment:
-
Decontaminate all surfaces within the fume hood that may have come into contact with the compound using an appropriate solvent (e.g., acetone). Collect the rinsate as hazardous waste.
-
Carefully remove PPE, avoiding contamination of skin and clothing.
-
Disposal Plan: Managing Halogenated Waste
As a brominated organic compound, 4,7-Dibromobenzo[c][1][2][3]oxadiazole and any materials contaminated with it must be disposed of as halogenated hazardous waste.[1][6]
Disposal Protocol:
-
Segregation:
-
Container Management:
-
Waste containers must be kept closed except when adding waste.[8]
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Visual Workflow for Handling 4,7-Dibromobenzo[c][1][2][3]oxadiazole
Caption: Workflow for the safe handling of 4,7-Dibromobenzo[c][1][2][3]oxadiazole.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
